Product packaging for Benzyl phosphine(Cat. No.:CAS No. 14990-01-3)

Benzyl phosphine

Cat. No.: B3047945
CAS No.: 14990-01-3
M. Wt: 124.12 g/mol
InChI Key: RQBJDYBQTYEVEG-UHFFFAOYSA-N
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Description

Benzyl phosphine is an organophosphorus compound that serves as a versatile precursor and intermediate in scientific research and development. Its primary research value lies in its application as a building block for synthesizing more complex phosphorus-containing molecules, including phosphine oxides and phosphine sulfides, which are crucial as ligands in transition metal-catalyzed reactions and in the development of advanced materials . Researchers utilize this compound and its derivatives in the development of ligands for semiconductor nanoparticles (quantum dots), where phosphine-based coatings can help maintain high photochemical quantum yields, which is a significant advantage over traditional thiol-based ligands for applications in biological imaging . The compound is also relevant in the exploration of sustainable synthetic methodologies. Related research demonstrates practical synthetic routes to valuable phosphorus compounds directly from benzyl alcohol derivatives, highlighting a pathway that uses a phosphine reagent to promote Michaelis-Arbuzov rearrangement and other transformations . As a research chemical, this compound is part of the toolkit for innovating in areas such as organocatalysis and the creation of new phosphonopeptide analogs . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9P B3047945 Benzyl phosphine CAS No. 14990-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9P/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJDYBQTYEVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328865
Record name Benzyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14990-01-3
Record name Benzyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl Phosphine and Its Derivatives

De Novo Synthesis of Primary, Secondary, and Tertiary Benzyl (B1604629) Phosphines

The de novo synthesis of benzyl phosphines involves constructing the C–P bond from simpler precursors. The resulting products can be primary (RPH2), secondary (R2PH), or tertiary (R3P) phosphines, where R represents a benzyl group or other substituents. The choice of synthetic route often depends on the desired degree of substitution and the presence of other functional groups.

C–P Bond Formation Strategies

Several fundamental strategies are employed to forge the C–P bond, each with its advantages and limitations. These methods are broadly categorized based on the types of reactants and the reaction mechanisms involved.

This is a classical and widely utilized approach for synthesizing C–P bonds beilstein-journals.orgbeilstein-journals.orgnih.govuw.edu.plliverpool.ac.ukresearchgate.net. The strategy involves the nucleophilic attack of an organometallic reagent on the electrophilic phosphorus atom of a halophosphine, leading to the displacement of the halide.

Organometallic Reagents: Commonly employed reagents include Grignard reagents (RMgX) and organolithium species (RLi) beilstein-journals.orgbeilstein-journals.orgnih.gov. Other organometallic compounds such as organozinc, organolead, organomercury, and aluminum-based reagents have also been successfully applied beilstein-journals.orgnih.gov.

Halophosphines: These serve as the phosphorus electrophile, with common examples being phosphorus trichloride (B1173362) (PCl3), dichlorophosphines (RPCl2), and chlorophosphines (R2PCl).

Products: This method is particularly effective for synthesizing tertiary phosphines, especially those with three identical substituents when starting from PCl3 or PBr3 uw.edu.pl. Primary and secondary phosphines can also be accessed with appropriate control over stoichiometry and reagent choice.

Benzyl Substrates: The reaction is applicable to benzylic halides, allowing for the introduction of benzyl groups onto the phosphorus center beilstein-journals.org.

Chiral Synthesis: The development of enantioselective methods allows for the synthesis of chiral phosphines. This is often achieved by employing chiral auxiliaries, such as menthol (B31143) or ephedrine, which react with halophosphines to form diastereomeric intermediates that can be separated, followed by substitution with organometallic reagents beilstein-journals.orgbeilstein-journals.orgnih.gov.

Limitations: The high reactivity of organometallic reagents can limit their compatibility with various functional groups present in the substrates nih.gov. Furthermore, the synthesis of asymmetric phosphines can be challenging due to the limited availability of unsymmetrical halophosphines and the potential for configurational instability at the phosphorus atom nih.gov.

Table 1: Synthesis of Phosphines via Organometallic Reagents and Halophosphines

Organometallic ReagentHalophosphineBenzyl SubstrateProduct TypeKey Features/NotesCitation
Grignard ReagentsPCl3Benzyl HalidesTertiary PhosphinesClassical method, forms R3P. uw.edu.pl
Organolithium ReagentsR2PClBenzyl HalidesSecondary/Tertiary PhosphinesCan be used with chiral auxiliaries for enantioselective synthesis. beilstein-journals.orgbeilstein-journals.orgnih.gov
Organozinc ReagentsPCl3Benzyl HalidesTertiary PhosphinesUseful for functional group tolerance. beilstein-journals.orgnih.gov

This method relies on the nucleophilic character of phosphide (B1233454) anions, which react with benzyl halides to form a C–P bond. It is considered a classical route for phosphine (B1218219) synthesis beilstein-journals.orgbeilstein-journals.orgnih.govuw.edu.plliverpool.ac.ukresearchgate.net.

Reagents: Metal phosphides, particularly alkali metal phosphides (e.g., sodium phosphide), are used as nucleophiles. Benzyl halides, such as benzyl chloride, serve as the electrophilic coupling partners google.fr.

Mechanism: The reaction involves the nucleophilic substitution of the halide on the benzyl group by the phosphide anion.

Example: The reaction of trisodium (B8492382) phosphide with benzyl chloride has been reported, leading to the formation of phosphine derivatives google.fr.

Table 2: Synthesis of Phosphines from Metal Phosphides and Benzyl Halides

Metal PhosphideBenzyl HalideConditionsProduct TypeCitation
Trisodium PhosphideBenzyl ChlorideHeated mixturePhosphine derivative google.fr
Alkali Metal PhosphidesBenzyl HalidesReaction with alkylating reagents (R'Cl)Tertiary Phosphines liverpool.ac.uk

Hydrophosphination involves the addition of a P–H bond across an unsaturated carbon–carbon bond (alkene or alkyne), offering an atom-economical pathway to C–P bond formation rsc.orgnih.gov. This method has seen significant development with the advent of various catalytic systems.

Reagents: Common phosphine sources include diphenylphosphine (B32561) (Ph2PH), phenyl phosphine (PhPH2), and phosphine (PH3) rsc.orgnih.govacs.orgacs.org. Styrenes and their derivatives are frequently used as unsaturated substrates rsc.orgacs.orgacs.orgchemrxiv.orgresearchgate.netnih.gov.

Catalysts: A wide range of transition metal catalysts, including nickel (Ni), palladium (Pd), copper (Cu), ruthenium (Ru), rhodium (Rh), and main group metals like calcium (Ca), ytterbium (Yb), and samarium (Sm), have been employed beilstein-journals.orgrsc.orgnih.govacs.orgacs.orgchemrxiv.orgresearchgate.netliv.ac.uk. Nickel(0) complexes and copper catalysts, often in conjunction with specific ligands or surfactants, have shown particular efficacy rsc.orgacs.orgacs.org. Alkaline earth metal complexes have also been developed for this transformation nih.govchemrxiv.orgresearchgate.net.

Products: The regioselectivity of the addition can lead to either anti-Markovnikov or Markovnikov products, depending on the catalyst system and reaction conditions rsc.orgnih.govacs.orgacs.org. For instance, the hydrophosphination of styrene (B11656) with diphenylphosphine using Ni[P(OEt)3]4 catalysis predominantly yields the anti-Markovnikov product, 2-((diphenylphosphino)ethyl)benzene (Ph2PCH2CH2Ph) acs.orgacs.org.

Conditions: Reactions can be carried out under various conditions, including organic solvents at elevated temperatures acs.orgacs.org, in aqueous media at room temperature using micellar catalysis rsc.org, or under solvent-free conditions researchgate.net.

Table 3: Catalytic Hydrophosphination of Styrenes

Catalyst SystemPhosphine SourceAlkene SubstrateConditionsProduct TypeYield/SelectivityCitation
Ni[P(OEt)3]4 (5 mol%)Ph2PHStyreneBenzene (B151609), 130 °C, sealed tube, 20 hPh2PCH2CH2PhQuantitative acs.orgacs.org
Cu catalyst + TPGS-750-MH-phosphonatesStyrenesWater, room temperatureAnti-MarkovnikovHigh rsc.org
Ca(II) complex with N-heterocyclic carbene ligandsPH3StyreneControlled ratio of substrate:PH3Secondary/TertiarySelective nih.gov
Heteroleptic Ca(II) complexes [{Ph2P(E)-N-C6H4-CH=N(2,6-iPr2-C6H3)}CaN(SiMe3)2⋅(THF)]H-phosphonatesStyrene derivativesSolvent-free, 60 °CAnti-Markovnikov16-94% researchgate.net

This modern synthetic approach leverages visible-light photoredox catalysis to achieve the deaminative alkylation of phosphines using benzylamines, enabling the formation of C–P bonds under mild conditions acs.orgchemistryviews.orgacs.orgnih.gov.

Methodology: The reaction typically involves the conversion of benzylamines into Katritzky salts, which then undergo deaminative alkylation with phosphines.

Reagents: Diphenylphosphine and phenyl phosphine are commonly used as the phosphine nucleophiles. Benzylamine-derived Katritzky salts serve as the electrophilic alkylating agents acs.orgchemistryviews.orgacs.orgnih.gov.

Catalysis: Visible-light photoredox catalysts, such as Eosin Y or ruthenium complexes, are employed to initiate the radical process acs.orgacs.orgresearchgate.net.

Products: This method is particularly valuable for synthesizing unsymmetrical tertiary phosphines, which can be challenging to prepare via traditional routes acs.orgchemistryviews.orgacs.org.

Conditions: The reactions proceed efficiently at room temperature under visible light irradiation, offering a mild and practical alternative acs.orgchemistryviews.orgacs.org.

Table 4: Visible-Light-Promoted Deaminative Alkylation of Phosphines

Phosphine SourceBenzylamine DerivativeCatalystConditionsProduct TypeCitation
DiphenylphosphineBenzylamine-derived Katritzky saltsEosin YRoom temperature, Visible lightUnsymmetrical tertiary phosphines acs.orgchemistryviews.orgacs.org
Phenyl phosphineBenzylamine-derived Katritzky saltsEosin YRoom temperature, Visible lightUnsymmetrical tertiary phosphines acs.orgchemistryviews.orgacs.org

Direct functionalization of elemental phosphorus (P4) with organic substrates like benzyl chloride represents a more direct, albeit often complex, route to organophosphorus compounds researcher.liferesearchgate.netuni-regensburg.debohrium.com.

Reagents: Elemental phosphorus, in either its red or white allotropic form, or white phosphorus (P4), is reacted with benzyl chloride researcher.liferesearchgate.netbohrium.comresearchgate.net. Phosphine (PH3) can also be utilized in some protocols researcher.liferesearchgate.net.

Conditions: These reactions are typically performed in superbasic media, often involving concentrated aqueous potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst (PTC) in solvents like dioxane or DMSO researcher.liferesearchgate.netuni-regensburg.de. Photochemical methods using UV light, TDAE (tetrakis(dimethylamino)ethylene), and acetone (B3395972) have also been developed for the direct arylation of P4 bohrium.com.

Products: Depending on the phosphorus allotrope and reaction conditions, the products can include phosphine oxides, such as tribenzylphosphine (B1585120) oxide (from red phosphorus) or dibenzylphosphine (B13814447) oxide (from white phosphorus) researcher.liferesearchgate.net. Preparative synthesis of dibenzylphosphine from phosphine and benzyl chloride has also been achieved researcher.liferesearchgate.net. Photochemical reactions of P4 with benzyl chloride can yield phosphonium (B103445) salts and tertiary phosphines bohrium.com.

Table 5: Phosphorylation of Benzyl Chloride with Elemental Phosphorus

Phosphorus SourceBenzyl HalideConditionsProduct TypeYield/NotesCitation
Red PhosphorusBenzyl ChlorideKOH (aq.), dioxane, PTC, 43–95 °CTribenzylphosphine oxideUp to 61% researcher.liferesearchgate.net
White PhosphorusBenzyl ChlorideKOH (aq.), dioxane, PTC, 43–95 °CDibenzylphosphine oxideMajor product researcher.liferesearchgate.net
Phosphine (PH3)Benzyl ChlorideKOH-DMSO systemDibenzylphosphinePreparative synthesis conditions found researcher.liferesearchgate.net
White Phosphorus (P4)Benzyl ChlorideUV light (365 nm), TDAE, acetone, 20 h[Ph4P]Cl, Ph3P53% NMR yield for [Ph4P]Cl, 9% for Ph3P bohrium.com

Compound List:

Benzyl phosphine

Diphenylphosphine

Phenyl phosphine

Tribenzylphosphine oxide

Dibenzylphosphine oxide

Dibenzylphosphine

Tris(4-methoxybenzyl)phosphine oxide

Bis(4-methoxybenzyl)phosphine

2-((diphenylphosphino)ethyl)benzene

[Ph4P]Cl (Tetraphenylphosphonium chloride)

Ph3P (Triphenylphosphine)

Synthesis of this compound Oxides and Sulfides

Ni-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides

Significant progress has been made in the synthesis of P-stereogenic tertiary phosphine oxides through nickel-catalyzed enantioselective benzylation of secondary phosphine oxides (SPOs). This methodology offers a direct route to chiral phosphorus compounds, which are valuable in catalysis and medicinal chemistry. The reaction typically involves the coupling of commercially available benzyl chlorides with bench-stable secondary phosphine oxides. A representative catalytic system utilizes Ni(cod)2 as the nickel source in conjunction with a chiral bidentate phosphine ligand, such as (S,S)-Me-Duphos. The reaction is facilitated by a base, commonly K2HPO4, and often employs an additive like isopropanol (B130326) (iPrOH) to enhance yield and selectivity. Mesitylene (B46885) serves as a suitable solvent for this transformation. chemistryviews.orgorganic-chemistry.org

This approach demonstrates good functional group tolerance and a broad substrate scope, accommodating various alkyl- and aryl-substituted SPOs, as well as benzyl chlorides bearing diverse electron-donating or electron-withdrawing groups, and heterocyclic benzyl derivatives. The products are obtained in moderate to high yields with high to excellent enantioselectivities. chemistryviews.orgorganic-chemistry.orgacs.org Mechanistic studies suggest the involvement of a transient η3-benzyl-nickel complex and a dynamic kinetic asymmetric transformation, where partial racemization of the SPO can occur during the process. organic-chemistry.org

Table 1: Ni-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides

Substrate (SPO)Electrophile (Benzyl Chloride)Catalyst/LigandBaseSolventYield (%)Enantioselectivity (ee%)Reference
Dialkyl SPOBenzyl ChlorideNi(cod)2/(S,S)-Me-DuphosK2HPO4MesityleneModerate to HighHigh to Excellent chemistryviews.orgorganic-chemistry.org
Aryl-substituted SPOBenzyl ChlorideNi(cod)2/(S,S)-Me-DuphosK2HPO4MesityleneModerate to HighHigh to Excellent chemistryviews.orgorganic-chemistry.org

Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides

The palladium-catalyzed α-arylation of benzylic phosphine oxides, often employing deprotonative cross-coupling processes (DCCP), provides an effective route to diarylmethyl phosphine oxides. This method utilizes a Pd(OAc)2/Xantphos-based catalytic system. nih.govnih.govacs.orgorganic-chemistry.org The reaction typically involves the coupling of this compound oxide derivatives with aryl bromides. Bases such as sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) are employed to deprotonate the weakly acidic α-protons of the phosphine oxides, facilitating transmetallation to palladium. nih.govacs.org

The optimization of these reactions has been aided by high-throughput experimentation (HTE) techniques. nih.gov Yields for this transformation are generally good to excellent, ranging from 51% to 91%, depending on the specific substrates and reaction conditions. nih.govnih.govacs.orgorganic-chemistry.org For instance, reactions with aryl bromides bearing electron-withdrawing groups, such as 4-fluorobromobenzene, can proceed in yields of up to 83%. nih.govacs.org However, substrates with strongly electron-withdrawing groups, like 3-bromobenzotrifluoride, may require the use of a non-nucleophilic base like NaH to prevent P–C bond cleavage and achieve successful α-arylation, yielding products in approximately 71%. nih.govacs.org

Table 2: Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides

This compound Oxide DerivativeAryl BromideCatalyst/LigandBaseTemperature (°C)Yield (%)Reference
Benzyl diphenyl phosphine oxide4-FluorobromobenzenePd(OAc)2/XantphosNaOtBuNot specified83 nih.govacs.org
Benzyl diphenyl phosphine oxide4-ChlorobromobenzenePd(OAc)2/XantphosNaOtBuNot specified54 nih.govacs.org
Benzyl diphenyl phosphine oxide3-BromobenzotrifluoridePd(OAc)2/XantphosNaHNot specified71 nih.govacs.org

Reactions of Benzyl Alcohol Derivatives with Phosphinanes

While various synthetic transformations involving benzyl alcohol derivatives are well-documented, including oxidation and benzylation reactions, the provided literature search did not yield specific information regarding reactions between benzyl alcohol derivatives and phosphinanes. Phosphinanes are cyclic phosphine compounds characterized by a phosphorus atom within a six-membered ring. Further investigation into specific literature concerning phosphinane chemistry would be required to detail such reactions.

Synthesis of Benzyl Phosphonium Salts and Ylides

Nucleophilic Attack of Phosphorus on Benzyl Halides

A foundational method for synthesizing benzyl phosphonium salts involves the direct nucleophilic attack of a phosphorus nucleophile, typically a phosphine, onto a benzyl halide. This reaction is a classic example of C–P bond formation. For instance, tertiary phosphines readily react with benzyl halides such as benzyl bromide to yield the corresponding benzyl phosphonium salts. uni-regensburg.dersc.org This transformation can be achieved under various conditions, including metal-catalyzed processes or, more recently, visible-light-driven photoredox catalysis. uni-regensburg.de Organometallic reagents, such as Grignard reagents or organolithium compounds, can also react with halophosphines to form substituted phosphines, which can then be further functionalized. rsc.orgrsc.org The reaction mechanism often involves the phosphorus lone pair attacking the electrophilic carbon of the benzyl halide, leading to the formation of a phosphonium cation. nih.govresearchgate.net

Reactions of this compound Oxides/Sulfides with Halogenating Agents (e.g., Oxalyl Chloride, Oxalyl Bromide)

This compound oxides and sulfides can be transformed into halophosphonium salts or related species through reactions with halogenating agents. A notable example is the use of oxalyl chloride ((COCl)2) or oxalyl bromide. acs.orgresearchgate.net Oxalyl chloride, for instance, can activate this compound oxides, leading to the formation of novel acyl chloride-substituted chlorophosphonium ylides. acs.org This reaction represents a metal-free pathway for the reduction or transformation of phosphine(V) oxides. researchgate.net These reactions are crucial for generating reactive intermediates that can be utilized in further synthetic steps, such as halogenation reactions of alcohols. acs.org

Synthesis of this compound-Borane Complexes

This compound-borane complexes, which serve as stable and protected forms of phosphines, can be synthesized through several routes. One common approach involves the reaction of chlorophosphines (R2PCl) with benzylmagnesium halides (PhCH2MgX), followed by treatment with a borane (B79455) source, such as BH3·SMe2. acs.orgfigshare.com Alternatively, alkali metal phosphine-borane complexes, such as [R2P(BH3)]Li, can react with benzyl halides (PhCH2Br) to afford the desired benzyl-substituted phosphine-boranes. acs.orgfigshare.com These complexes, with general structures like PhCH2P(BH3)R2 (where R can be isopropyl, phenyl, or cyclohexyl), are valuable intermediates and have been utilized in the synthesis of dialkylstannylenes. acs.orgfigshare.com The phosphine-borane moiety enhances the stability of the phosphine against oxidation. beilstein-journals.orgbeilstein-journals.org

Compound List:

this compound

Secondary phosphine oxides (SPOs)

P-stereogenic tertiary phosphine oxides (TPOs)

Benzyl chlorides

Benzyl bromides

Benzyl iodides

Benzyl alcohol derivatives

Phosphinanes

Benzyl phosphonium salts

this compound oxides

this compound sulfides

this compound-borane complexes

Tertiary phosphines

Diarylmethyl phosphine oxides

Aryl bromides

Aryl chlorides

Aryl iodides

Halophosphonium salts

Chlorophosphonium ylides

Chlorophosphines (R2PCl)

Benzylmagnesium halides (PhCH2MgX)

Borane sources (BH3·SMe2)

Alkali metal phosphine-borane complexes ([R2P(BH3)]Li)

Triphenylphosphine (B44618)

Triphenylphosphine oxide

Phosphines (general)

Phosphine oxides (general)

Phosphonium salts (general)

Phosphoranes

Dialkyl phosphites

Potassium carbonate (K2CO3)

Potassium iodide (KI)

Polyethylene glycol (PEG-400)

Sodium tert-butoxide (NaOtBu)

Sodium hydride (NaH)

Palladium acetate (B1210297) (Pd(OAc)2)

Xantphos

Nickel(0) bis(cyclooctadiene) (Ni(cod)2)

(S,S)-Me-Duphos

Mesitylene

Isopropanol (iPrOH)

Oxalyl chloride

Oxalyl bromide

Coordination Chemistry of Benzyl Phosphine Ligands

Electronic and Steric Properties in Metal Coordination

The utility of phosphine (B1218219) ligands in coordination chemistry stems from the ability to independently adjust their steric and electronic properties. chemistryviews.org This allows for systematic and predictable alteration of the ligand environment around a metal center, which is critical for optimizing catalytic processes. umb.edursc.org

Electron-Donating Ability of Phosphorus

The phosphorus atom in a phosphine ligand acts as a soft σ-donor, contributing an unshared electron pair to form a coordinate bond with a transition metal. tcichemicals.com The electron-donating ability of the phosphorus atom is influenced by the nature of the substituents attached to it. libretexts.org Alkyl groups, for instance, are generally better electron donors than aryl groups. libretexts.org Consequently, alkylphosphines tend to make the phosphorus atom, and thus the coordinated metal center, more electron-rich. libretexts.org This increased electron density at the metal can enhance its reactivity in processes like oxidative addition, a key step in many catalytic cycles. tcichemicals.com

The electronic effect of phosphine ligands can be quantified using methods like infrared (IR) spectroscopy of metal carbonyl complexes. libretexts.org For a complex like LNi(CO)3, a stronger σ-donating phosphine ligand (L) will increase electron density on the nickel center. libretexts.org This leads to increased π-backbonding from the metal to the carbonyl ligands, resulting in a decrease in the C-O stretching frequency (ν(CO)). umb.edulibretexts.org

Role of Substituents on Phosphorus in Modulating Reactivity

Substituents on the phosphorus atom in benzyl (B1604629) phosphine ligands play a critical role in modulating the reactivity of the resulting metal complexes by influencing both steric and electronic properties. rsc.org

Steric Effects: The size of the substituents on the phosphorus atom dictates the steric bulk of the ligand, often quantified by the Tolman cone angle (θ). libretexts.org Bulky substituents can create a sterically hindered environment around the metal center, which can favor the formation of lower coordination number complexes. libretexts.org This can be advantageous in catalysis by creating vacant coordination sites necessary for substrate binding. libretexts.org For instance, the use of sterically demanding phosphine ligands has been shown to be crucial in promoting certain cross-coupling reactions. nih.gov The steric bulk can also influence the stability of the complex; for example, bulky ortho-substituents can shield the phosphorus atom and restrict its reactivity towards side reactions like oxidation. chemistryviews.org

Electronic Effects: The electronegativity of the substituents on phosphorus directly impacts the ligand's electronic properties. umb.edu Electron-withdrawing groups decrease the electron density on the phosphorus atom, making the ligand a poorer σ-donor but a better π-acceptor. umb.edulibretexts.org Conversely, electron-donating groups increase the electron density, enhancing the ligand's σ-donor capacity. libretexts.org This modulation of electronic properties is crucial for tuning the catalytic activity of the metal center. For example, in palladium-catalyzed Suzuki coupling, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, particularly with less reactive aryl chlorides. benthamopen.com

The interplay between steric and electronic effects is complex and often synergistic. The ability to fine-tune these properties by varying the substituents on the phosphorus atom makes phosphine ligands, including benzyl phosphines, exceptionally versatile in the design of homogeneous catalysts. rsc.org

Formation of Organometallic Complexes with Transition Metals

Benzyl phosphine ligands form stable complexes with a variety of transition metals, including nickel, palladium, and platinum. wikipedia.org The nature of these complexes, including their geometry and reactivity, is highly dependent on the specific phosphine ligand and the metal center involved.

Nickel Complexes

This compound ligands are utilized in the synthesis of various nickel complexes. For example, cis-dichlorobis(1-benzyl-Δ3-phospholen)nickel(II) has been synthesized and characterized, revealing a tetrahedrally distorted square planar coordination around the nickel atom. rsc.org In this complex, the tertiary phosphine ligands exhibit a strong trans-influence. rsc.org

Nickel(0) complexes supported by phosphine ligands are important in catalysis. tcichemicals.com While Ni(COD)2 is a common precursor, the development of air-stable precatalysts is an active area of research. tcichemicals.com For instance, a nickel(II) precatalyst associated with a phosphine ligand, an aryl ligand, and a leaving group has been developed. google.com These precatalysts can be activated to form catalytically active species for reactions like the Mizoroki-Heck reaction. tcichemicals.comgoogle.com

Furthermore, nickel(II) complexes with bidentate amido phosphine ligands derived from α-iminophosphorus ylides have been synthesized. The reaction of these ligands with Ni(COD)2 in the presence of pyridine (B92270) yields complexes of the type [κ2-RNC(Me)=CHPPh2]Ni(Ph)(Py). nih.gov Additionally, nickel complexes with cyclic phosphine ligands containing pendant nitrogen bases have been studied for their catalytic activity in H2 oxidation and production. pnas.org

Palladium Complexes

Palladium complexes featuring this compound ligands are extensively used in catalysis, particularly in cross-coupling reactions. The electronic and steric properties of the phosphine ligand are critical in these reactions. For instance, in the amidation of five-membered heterocyclic electrophiles, a bulky biaryl phosphine ligand was found to be essential for promoting the cross-coupling. nih.gov

The coordination of benzyl phosphines to palladium can result in different types of complexes. For example, α-(pentafluorophenylmethyl)benzylic palladium complexes can exist in either a σ-benzylic or an η3-benzylic coordination mode. uva.es The presence of bulky phosphine ligands can favor the η3-benzylic mode, leading to pentacoordinated palladium complexes to alleviate steric hindrance. uva.es

Palladium complexes with mixed carbene and phosphine ligands, such as cis-PdCl2(L)(PPh3) where L is a 1,3-dibenzylimidazolin-2-ylidene, have been synthesized and characterized. acs.org These complexes have shown superior activity as precatalysts in direct arylation reactions compared to systems with only phosphine or pyridine ligands. acs.org

Platinum Complexes

This compound ligands also form a variety of complexes with platinum. The coordination geometry of these complexes is often square planar. For instance, both cis- and trans-PtCl2(PEt3)2 were among the first phosphine complexes to be reported. wikipedia.org

The nature of the phosphine ligand influences the properties of the platinum complex. Bidentate phosphine ligands with a rigid backbone have been used to synthesize cis-coordinated platinum(II) complexes, which are active catalysts in hydroformylation reactions. acs.org The bite angle of the diphosphine ligand plays a role in determining the geometry and catalytic performance of the complex. acs.org

Platinum(II) complexes with both phosphine and isocyanide ligands, such as cis-[PtCl2(PPh3)(CNCy)], have been prepared and evaluated as photocatalysts for the hydrosilylation of alkynes. mdpi.com Furthermore, luminescent cycloplatinated(II) complexes supported by bulky ancillary ligands like (2-(1H-benzimidazole)-phenyl)diphenylphosphine oxide derivatives have been synthesized. rsc.org The steric bulk of these ligands prevents π–π stacking and Pt–Pt interactions in the solid state, leading to efficient monomeric emissions. rsc.org

Rhodium Complexes

This compound ligands form a range of complexes with rhodium, often stabilized by co-ligands. New rhodium complexes with the formula [MCl(PBz3)(cod)] (where M=Rh and cod=1,5-cyclooctadiene) and [M(PBz3)2(cod)]PF6 have been synthesized and characterized using spectroscopic methods and elemental analysis. researchgate.net The molecular structure of [RhCl(PBz3)(cod)] has been confirmed by single-crystal X-ray diffraction. researchgate.net Another key example is the carbonyl complex, [RhCl(PBz3)2(CO)], which features a pseudo-square-planar coordination geometry. researchgate.net

The versatility of this compound derivatives is further highlighted in complexes with functionalized ligands. For instance, (benzylthiomethyl)diphenylphosphine can act as a bridging ligand to form dinuclear rhodium(II) complexes. A trichlororhodium(III) complex has also been prepared using the trifunctional ligand benzylbis(2-ethoxyethyl)phosphine. researchgate.net

Furthermore, semirigid benzylsilyl phosphines can coordinate to rhodium, leading to the formation of dimeric compounds such as [ClRh(SiMe2CH2-o-C6H4)2P(o-C6H4-CH2SiMe2H)]2, where the ligand exhibits a tetradentate or tridentate coordination mode. mdpi.com In some cases, four-coordinated, 14-electron rhodium complexes are formed which possess a sawhorse geometry around the rhodium metal center. tandfonline.com

Table 1: Selected Rhodium-Benzyl Phosphine Complexes

Complex Formula This compound Ligand Geometry
[RhCl(PBz3)(cod)] Tribenzylphosphine (B1585120) (PBz3) Square Planar
[RhCl(PBz3)2(CO)] Tribenzylphosphine (PBz3) Pseudo-Square-Planar
[Rh(PBz3)2(cod)]PF6 Tribenzylphosphine (PBz3) Not specified
Trichlororhodium(III) complex Benzylbis(2-ethoxyethyl)phosphine Not specified
[ClRh(SiMe2CH2-o-C6H4)2P(o-C6H4-CH2SiMe2H)]2 Trisbenzylsilanephosphine Distorted Square Pyramidal

Ruthenium Complexes

Ruthenium forms a variety of complexes with this compound ligands, often exhibiting octahedral geometries. Ruthenium(II) complexes have been synthesized with ligands such as 2-(2-(diphenylphosphino)benzylidene)-N-ethylthiosemicarbazone, where the ligand coordinates in a tridentate fashion. rsc.org The versatility of these ligands extends to the formation of unique structures like closo-ruthenacarborane complexes, which have been synthesized with bis(2-(diphenylphosphino)ethyl)benzylamine. researchgate.net

The reactivity of ruthenium phosphine complexes is also of significant interest. For example, ruthenium complexes bearing PCP-type pincer ligands have shown catalytic activity in the direct synthesis of imines from amines and benzyl alcohol. rsc.org Similarly, tridentate amine-enamido-phosphine ruthenium compounds can act as catalyst precursors for the acceptorless dehydrogenation of benzyl alcohol. nih.gov

Table 2: Selected Ruthenium-Benzyl Phosphine Complexes

Complex Formula This compound Ligand Key Feature
[(PNS-Et)RuCl(CO)(PPh3)] 2-(2-(diphenylphosphino)benzylidene)-N-ethylthiosemicarbazone Tridentate PNS coordination
[3,3,3-(bis(2-(diphenylphosphino)ethyl)benzylamine)-closo-3,1,2-RuC2B9H11] bis(2-(diphenylphosphino)ethyl)benzylamine closo-ruthenacarborane structure
[RuLRCl2(PPh3)] PPh2CH2(C6H3N)CH2N=PR3 Cooperative PNN ligand

Cobalt Complexes

Cobalt(II) readily forms complexes with this compound oxides, including tribenzylphosphine oxide (TBPO), dibenzylphenylphosphine oxide (DBPPO), and benzyldiphenylphosphine (B1330785) oxide (BDPPO). redalyc.org These complexes typically adopt general formulas such as [CoL2X2] (where X = Cl, Br, I, NCS, or NO3) and CoL42. redalyc.org The geometry of these complexes is dependent on the counter-ion; for example, chloride, bromide, iodide, and thiocyanate (B1210189) complexes are generally tetrahedral, while nitrate (B79036) complexes tend to be octahedral. redalyc.orgnih.gov

Table 3: Selected Cobalt-Benzyl Phosphine Complexes

Complex Formula This compound Ligand/Oxide Geometry
[CoL2X2] (X = Cl, Br, I) TBPO, DBPPO, BDPPO Tetrahedral
[CoL2(NO3)2] TBPO, DBPPO, BDPPO Octahedral
[CoCl2L2] Benzylbis(2-ethoxyethyl)phosphine Tetrahedral
[CoL2(O3SCF3)2] Benzylbis(2-ethoxyethyl)phosphine Distorted-Octahedral

Copper Complexes

Copper(I) forms numerous complexes with phosphine ligands, which are often crucial for stabilizing the metal center and influencing the complex's properties. researchgate.net While direct studies on simple this compound ligands are less common, the principles can be understood from related systems. For example, heteroleptic copper(I) complexes of the type [Cu(NN)(PP)]+ (where NN is a diimine and PP is a bis-phosphine) are widely studied. nih.gov The stability and structure of these complexes are highly dependent on the steric and electronic properties of the phosphine ligand. nih.gov

Tetranuclear copper(I) iodide clusters with the formula Cu4I4(L)2 have been prepared using chelating bis(1-benzyl-1H-1,2,3-triazole) ligands. acs.org In these "step-type" structures, the benzyl-substituted triazole ligands demonstrate both chelating and bridging coordination modes to the copper(I) ions. acs.org Dimeric copper(I) halide complexes are also known, where aminophosphine (B1255530) ligands coordinate to the metal center, and the halide ions act as bridges between the two copper atoms. researchgate.netacs.org

Table 4: Representative Copper-Phosphine and Related Complexes

Complex Formula Ligand(s) Key Feature
Cu4I4(L)2 4,4'-(phenylene)bis(1-benzyl-1H-1,2,3-triazole) Tetranuclear cluster with bridging/chelating ligands. acs.org
[Cu(NN)(PP)]+ Diimine (NN), Bis-phosphine (PP) General formula for heteroleptic complexes. nih.gov
Cu2(paa)(dppm)22 Pyridine-2-carbaldehyde azine, dppm Binuclear complex with bridging phosphine. researchgate.net

Coordination Modes and Geometries

Monomeric and Polymeric Structures

This compound complexes can exist as discrete single-unit molecules (monomers) or as extended repeating structures (polymers).

Monomeric Structures: Many this compound complexes are monomeric. For example, cobalt(II) complexes with benzylbis(2-ethoxyethyl)phosphine, such as the tetrahedral [CoCl2L2] and the octahedral [CoL2(O3SCF3)2], are discrete mononuclear species. rsc.org Similarly, lithium complexes of benzylphosphines like diphenyl(phenylmethyl)phosphine, when coordinated with TMEDA, form monomeric structures in the solid state. mdpi.com X-ray crystallography has revealed that many alkali metal complexes of phosphine-borane substituted benzyl ligands also crystallize as monomers. acs.org

Polymeric Structures: While true high-molecular-weight polymers are less common, dimeric and simple polymeric structures are frequently observed. The potassium complexes of phosphine-borane-substituted benzyl ligands crystallize with polymeric structures, where monomer units are linked through bridging groups and interactions between the potassium cations and the aromatic rings. acs.orgacs.orgncl.ac.uk Dimeric structures are also prevalent, such as the rhodium complex [ClRh(SiMe2CH2-o-C6H4)2P(o-C6H4-CH2SiMe2H)]2. mdpi.com A mercury-dmit-dppe complex has been shown to form a one-dimensional coordination polymer where the bidentate phosphine ligands bridge between metal centers. researchgate.net

Chelation and Bridging Coordination

The ability of a single ligand to bind to a metal center at multiple points (chelation) or to link multiple metal centers (bridging) is a hallmark of many functionalized this compound ligands. rsc.orgpsu.edu

Chelation: Chelation is observed when a this compound ligand possesses additional donor atoms capable of coordinating to the same metal center. A clear example is the benzylbis(2-ethoxyethyl)phosphine ligand in the complex [CoL2(O3SCF3)2], where it acts as an O,P-chelate, binding to the cobalt center through both a phosphorus atom and an ether oxygen atom to form a stable ring. rsc.org Similarly, tetradentate coordination of a trisbenzylsilanephosphine ligand to a single rhodium atom represents a form of chelation. mdpi.com Tetranuclear copper(I) iodide clusters supported by chelating 4,4'-(4,5-diX-1,2-phenylene)bis(1-benzyl-1H-1,2,3-triazole) ligands also exhibit this mode. acs.org

Bridging Coordination: In this mode, a phosphine ligand acts as a linker between two or more metal centers. This is common in dinuclear and polynuclear complexes. For instance, (benzylthiomethyl)diphenylphosphine serves as a bridging ligand in the dinuclear rhodium(II) complex [Rh2Cl2(CO)2(μ-PhCH2SCH2PPh2)2]. In dinuclear gold(I) complexes, bisphosphine ligands can exhibit a bridging coordination mode. rsc.org The formation of coordination polymers, such as in mercury complexes, often relies on phosphine ligands bridging between metal ions. researchgate.net

Ancillary Ligand Effects on Coordination

The coordination environment of a metal center is significantly influenced by the interplay of all its bonded ligands. In complexes containing this compound, ancillary ligands—ligands other than the primary this compound—play a crucial role in dictating the final geometry, stability, and electronic properties of the metal complex. These effects are critical in tuning the complex for specific applications, such as catalysis.

The stability and reactivity of the primary phosphine ligand itself can be altered by the presence of other ligands. Density Functional Theory (DFT) and CCSD(T) calculations have shown that upon binding to a late transition metal, the C-H bonds on the phosphine ligand backbone are strengthened. rsc.org The extent of this strengthening, and consequently the ligand's resistance to degradation, is modulated by the nature of the ancillary ligands present in the coordination sphere. rsc.org For instance, in complexes with both N- and P-donor groups, the strengthening effect on C-H bonds is more pronounced for the amine unit compared to the phosphine unit. rsc.org

In some cases, the ancillary ligand is introduced to prevent undesirable side reactions or structural arrangements. Studies on alkylpalladium(II) amido complexes have shown that ligands like di-tert-butylarylphosphines can dissociate, leading to the formation of bimetallic species. nih.gov To circumvent this, an ancillary coordinating group, such as a methoxy (B1213986) group at the ortho-position of the arylphosphine, can be introduced. nih.gov This creates a chelating P,O-ligand that enforces a monometallic structure, demonstrating how a seemingly minor modification to an ancillary ligand framework has a profound impact on the complex's structural integrity. nih.gov

Furthermore, the electronic properties of the metal center can be systematically tuned. In a study of phosphine-free cobalt complexes, ancillary ligands such as pentamethylcyclopentadienyl (Cp) and 6,6'-dihydroxybipyridine (6,6'-DHBP) were shown to have a significant impact. hep.com.cn The introduction of the redox-active 6,6'-DHBP ligand increased the electron density at the cobalt center, which in turn created a more shielded electronic environment for the Cp ligand. hep.com.cn This highlights the cooperative electronic effects transmitted through the metal center by different ancillary ligands.

Primary Ligand SystemAncillary LigandMetal CenterObserved EffectReference
Tribenzylphosphine (PBz3)PyridineRh, IrDisplaces chloride to form a new cationic complex, altering reactivity. researchgate.net
Di-tert-butyl(o-anisyl)phosphineOrtho-methoxy group (P,O-chelation)PdPrevents ligand dissociation and formation of bimetallic species, ensuring a stable monometallic complex. nih.gov
Cp*6,6'-dihydroxybipyridine (6,6'-DHBP)CoIncreases electron density at the metal center, influencing the electronic environment of other ligands. hep.com.cn
dppea (N,P-donor)-(Not specified)Computational studies show C-H bonds on the amine part are strengthened more than on the phosphine part upon coordination. rsc.org

Reactivity of this compound in Confined Microenvironments

Confining phosphines and their metal complexes within well-defined micro- or nano-environments, such as supramolecular hosts or porous materials, can dramatically alter their behavior and reactivity. rsc.orgrsc.org These constrained spaces can impose steric limitations, facilitate host-guest interactions, and create unique microenvironments that lead to enhanced catalytic activity, selectivity, and stability compared to reactions in bulk solution. rsc.orgresearchgate.net

A prime example involves the use of supramolecular hosts like cyclodextrins (CDs). In the hydroformylation of olefins, a rhodium catalyst bearing di(1-adamantyl)benzylphosphine (B1589746) was used in conjunction with methylated-β-CDs. mdpi.com The cyclodextrin (B1172386) encapsulates the phosphine ligand, forming a second-sphere ligand complex. mdpi.com This host-guest assembly acts as a supramolecular reaction platform, leading to a significant increase in both the reaction rate and the regioselectivity of the hydroformylation process. mdpi.com

Porous materials like Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs) offer another powerful strategy for phosphine confinement. rsc.orgdntb.gov.ua These materials can be designed with built-in phosphine functionalities that act as structural linkers or as coordination sites for metal catalysts. For instance, 1,3,5-tris(diphenylphosphanyl)benzene has been used as a bulky structural ligand to create a 2D MOF with large, well-defined channels (1.60–1.84 nm). rsc.org Such structures serve as solid-state crystalline supports that can immobilize catalytic metal centers throughout their pores. rsc.org

The catalytic applications of these systems are extensive. Ultrafine palladium (Pd) nanoclusters have been encapsulated within a phosphine-built-in porous organic cage (FPPOC). chinesechemsoc.org This material, Pd@FPPOC, demonstrates superior activity and regioselectivity in the hydrogenation of epoxides. chinesechemsoc.org The confinement within the cage prevents the agglomeration of the Pd nanoclusters and modulates their electronic properties through interaction with the phosphine units, leading to enhanced performance and reusability. chinesechemsoc.org Similarly, porous organic polymers containing phosphine oxide groups have been used as matrices to support cobalt(II) ions. acs.orgnih.gov These materials function as effective catalysts for the hydrogen evolution reaction, where the porous framework provides a high surface area and stabilizes the catalytic metal centers. acs.orgnih.gov

The confinement not only enhances reactivity but can also protect the often sensitive phosphine ligands from degradation, such as oxidation, which is a common issue in homogeneous catalysis. rsc.org By isolating the reactive sites within a robust framework, these systems combine the high activity of homogeneous catalysts with the stability and ease of separation characteristic of heterogeneous catalysts. rsc.org

MicroenvironmentPhosphine SystemApplication/ReactionEffect of ConfinementReference
Methylated-β-CyclodextrinsDi(1-adamantyl)benzylphosphine-Rh complexHydroformylationForms a second-sphere ligand complex, significantly improving reaction rate and regioselectivity. mdpi.com
Porous Organic Cage (FPPOC)Phosphine-built-in cage supporting Pd nanoclustersHydrogenation of EpoxidesEnhances catalytic activity and regioselectivity; stabilizes ultrafine Pd nanoclusters. chinesechemsoc.org
Metal-Organic Framework (MOF)1,3,5-tris(diphenylphosphanyl)benzene as a structural linkerCatalyst SupportCreates a stable, porous crystalline support with defined channels for immobilizing metal catalysts. rsc.orgrsc.org
Porous Organic Polymers (POPs)Phosphine oxide groups within the polymer frameworkHydrogen Evolution ReactionActs as a robust support for cobalt(II) ions, providing high surface area and catalytic stability. acs.orgnih.gov

Catalytic Applications of Benzyl Phosphine Ligands

Asymmetric Catalysis

The utility of benzyl (B1604629) phosphine (B1218219) ligands is most pronounced in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. These ligands coordinate to transition metals, forming chiral catalysts that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate, leading to products with high enantiomeric excess (ee).

Enantioselective C–C Bond Formation

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. Chiral phosphine ligands, including those with benzyl substituents, have enabled significant advancements in the enantioselective construction of these bonds.

The nickel-catalyzed enantioselective benzylation of secondary phosphine oxides (SPOs) represents a significant method for synthesizing P-stereogenic tertiary phosphine oxides (TPOs). chemistryviews.orgorganic-chemistry.org These chiral TPOs are valuable as precursors to chiral ligands or as organocatalysts themselves. chemistryviews.org The reaction involves the coupling of bench-stable SPOs with commercially available benzyl chlorides. chemistryviews.orgacs.org

In a study by Zhang and colleagues, a protocol was developed using Ni(cod)₂ as the catalyst with a chiral bisphosphine ligand, (S,S)-Me-Duphos. chemistryviews.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance, affording the desired TPOs in moderate to high yields and with high to excellent enantioselectivities. chemistryviews.orgorganic-chemistry.org The optimized conditions involve K₂HPO₄ as a base, iPrOH as an additive, and mesitylene (B46885) as the solvent. chemistryviews.orgorganic-chemistry.org Mechanistic studies suggest the reaction proceeds via a dynamic kinetic asymmetric transformation, where a transient η³-benzyl-nickel complex is formed, enabling the highly selective P-benzylation. organic-chemistry.org

Table 1: Nickel-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides

Entry Secondary Phosphine Oxide (SPO) Benzyl Chloride Ligand Yield (%) ee (%)
1 Phenyl(methyl)phosphine oxide Benzyl chloride (S,S)-Me-Duphos 85 92
2 tert-Butyl(phenyl)phosphine oxide 4-Methoxybenzyl chloride (S,S)-Me-Duphos 78 95
3 Cyclohexyl(phenyl)phosphine oxide 2-Chlorobenzyl chloride (S,S)-Me-Duphos 82 90

Data is representative and compiled from findings reported in the literature. chemistryviews.orgorganic-chemistry.org

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. chemrxiv.org Nickel catalysis has emerged as a powerful alternative to palladium, particularly in reactions involving the coupling of benzylic electrophiles. The choice of phosphine ligand is critical in controlling the stereochemical outcome. For instance, in the coupling of benzylic pivalates with arylboronic acids, the use of tricyclohexylphosphine (B42057) (PCy₃) leads to the product with retention of stereochemistry. acs.org This is attributed to the flexibility of the ligand-nickel-substrate angle, which facilitates a concerted oxidative addition through a cyclic transition state. acs.org

Recent advancements have focused on developing novel ligands for enantioselective variants. A data-driven approach has led to the creation of the N-Bn-Xiao-Phos ligand, a modified version of the commercially available Xiao-Phos. chemrxiv.orgchemrxiv.org This innovative ligand, when used with Ni(COD)₂, has enabled the first enantioselective Ni-catalyzed Suzuki–Miyaura cross-coupling for synthesizing biaryl atropisomers. chemrxiv.orgchemrxiv.org The reaction proceeds under mild conditions with K₃PO₄ as the base in DMF, delivering excellent yields and high enantioselectivities. chemrxiv.org

Table 2: Enantioselective Ni-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Atropisomers

Entry Aryl Bromide Arylboronic Acid Ligand Yield (%) ee (%)
1 1-Bromo-2-methylnaphthalene 2-Tolylboronic acid N-Bn-Xiao-Phos 95 94
2 1-Bromo-2-methoxynaphthalene Phenylboronic acid N-Bn-Xiao-Phos 92 96
3 2-Bromo-1,1'-binaphthyl 4-Fluorophenylboronic acid N-Bn-Xiao-Phos 90 93

Data is representative of findings for the synthesis of biaryl atropisomers using the N-Bn-Xiao-Phos ligand. chemrxiv.orgchemrxiv.org

Chiral phosphines can act as nucleophilic organocatalysts, enabling a variety of asymmetric transformations. One such application is the dearomative [3+2] annulation reaction of benzimidazoles with cyclopropenones to construct optically active dearomatized heterocycles. chinesechemsoc.orgchinesechemsoc.org

In a recently developed protocol, a chiral phosphine catalyst promotes the reaction between an N-benzyl substituted benzimidazole (B57391) and a diphenylcyclopropenone. chinesechemsoc.org The reaction proceeds by the phosphine opening the cyclopropenone to form a zwitterionic intermediate, which then undergoes nucleophilic attack by the benzimidazole, leading to the [3+2] annulation product. chinesechemsoc.org A screening of various chiral phosphines revealed that spiro phosphines provided superior results compared to bisphosphines like DIOP or monophosphines. chinesechemsoc.orgchinesechemsoc.org Using just 5 mol% of a commercially available chiral spiro phosphine catalyst, the dearomatized products were obtained in excellent yields (up to 98%) and enantioselectivities (up to 99% ee) under mild conditions. chinesechemsoc.org

Table 3: Phosphine-Catalyzed Asymmetric [3+2] Annulation of Benzimidazoles

Entry Benzimidazole Substrate Cyclopropenone Chiral Phosphine Catalyst Yield (%) ee (%)
1 1-Benzyl-1H-benzo[d]imidazole Diphenylcyclopropenone (S,S)-DIOP 95 33
2 1-Benzyl-1H-benzo[d]imidazole Diphenylcyclopropenone Spiro Phosphine P6 90 85
3 1-Benzyl-5-nitro-1H-benzo[d]imidazole Diphenylcyclopropenone Spiro Phosphine P8 98 >99

Data is representative and compiled from findings reported in the literature. chinesechemsoc.orgchinesechemsoc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for forming C-C bonds. researchgate.netmdpi.com The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. mdpi.com Benzyl phosphine derivatives, particularly within the class of phosphinooxazoline (PHOX) ligands, have proven effective.

For instance, in the enantioselective decarboxylative allylic alkylation to create all-carbon quaternary centers on cyclopentanones, electronically modified PHOX ligands are crucial. acs.org The reaction of a p-Me-benzyl-substituted β-ketoester was tested with various (S)-PHOX ligands. acs.org It was found that ligands with electron-withdrawing trifluoromethyl groups, such as (S)-(p-CF₃)₃-t-BuPHOX, provided the highest enantioselectivities, furnishing the α-quaternary cyclopentanone (B42830) product in up to 94% ee. acs.org The reaction demonstrates the principle that fine-tuning the electronic properties of the phosphine ligand is key to optimizing asymmetric induction. In other systems, such as the reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, ligands like Yliphos have achieved enantioselectivities as high as 95% ee. researchgate.net

Table 4: Pd-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of a Cyclopentanone Precursor

Entry Ligand Solvent Yield (%) ee (%)
1 (S)-t-BuPHOX ((S)-L1) Toluene (B28343) 95 80
2 (S)-(p-CF₃)₃-t-BuPHOX ((S)-L2) Toluene >99 91
3 (R)-(p-CF₃)₃-i-PrPHOX ((R)-L3) Toluene 98 80
4 (S)-(p-CF₃)₂-i-PrPHOXPh2 ((S)-L4) Toluene >99 82

Data is for the reaction of allyl 1-(4-methoxybenzyl)-2-oxocyclopentane-1-carboxylate. acs.org

Rhodium-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral compounds, particularly amino acids and their derivatives. researchgate.netresearchgate.net The development of electron-rich, P-chiral phosphine ligands has been instrumental to the success in this area. wiley-vch.dejst.go.jp Ligands such as BenzP* and QuinoxP*, which are air-stable crystalline solids, have shown excellent enantioselectivities and high catalytic activities. wiley-vch.deresearchgate.net

These ligands, featuring a chiral phosphorus center, are prepared using phosphine-boranes as key intermediates. researchgate.netnih.gov The rhodium complexes of BenzP* have been used not only for the efficient hydrogenation of standard substrates like dehydroamino acid derivatives but also in mechanistic studies to understand the hydrogenation process. researchgate.netwiley-vch.de The combination of a bulky alkyl group (like tert-butyl) and a smaller group (like methyl) on the phosphorus atom is a common feature of high-performance P-chiral ligands. researchgate.net These ligands form rigid chelate complexes with rhodium, creating a well-defined chiral pocket that leads to high levels of enantio-control, often exceeding 99% ee. researchgate.net

Table 5: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Alkenes

Entry Substrate Ligand S/C Ratio Solvent ee (%)
1 Methyl (Z)-α-acetamidocinnamate (R,R)-t-Bu-BisP* 1000 MeOH >99
2 Methyl (Z)-α-acetamidocinnamate (S,S)-BenzP* 1000 MeOH >99
3 Dimethyl itaconate (S,S)-BenzP* 1000 MeOH 98
4 (E)-1,2-Diphenyl-N-(1-phenylethylidene)ethenamine (R,R)-t-Bu-BisP* 1000 THF 99

S/C Ratio = Substrate to Catalyst Ratio. Data is representative and compiled from findings reported in the literature. researchgate.netwiley-vch.de

Enantioselective C–B Bond Formation (Hydroboration)

Asymmetric hydroboration, a powerful method for creating chiral centers, benefits from the use of chiral phosphine ligands. numberanalytics.com These ligands, when coordinated to a metal center, can effectively differentiate between the two faces of a prochiral unsaturated substrate, leading to the preferential formation of one enantiomer. numberanalytics.com The mechanism generally involves the coordination of both the borane (B79455) and the unsaturated substrate to the chiral catalyst, followed by the transfer of the borane to the substrate. numberanalytics.com

Rhodium(I) and iridium(I) complexes featuring chiral phosphine ligands are commonly employed catalysts for asymmetric hydroboration. numberanalytics.com While monodentate phosphine ligands have been explored, bidentate phosphine ligands are often preferred due to their stronger binding to the metal center and greater tunability, which can lead to higher enantioselectivity. rsc.org For instance, rhodium-catalyzed asymmetric hydroboration of styrene (B11656) using chiral phosphine ligands has been reported, although in some cases with only modest enantioselectivity. rsc.org

Copper-catalyzed systems have also emerged as effective for enantioselective hydroboration. For example, the hydroboration of styrene derivatives using a copper(I) catalyst with a chiral phosphine ligand, such as (S,S,R,R)-Tangphos, can achieve high regioselectivity (often >99:1 for the benzylic-substituted product) and enantioselectivity. thieme-connect.com More recently, nickel-catalyzed enantioselective hydroboration of vinylarenes has been developed, utilizing a chiral non-racemic nickel catalyst to produce chiral benzylic boronate esters in high yields and enantiomeric excesses. nsf.gov Cobalt catalysts paired with chiral phosphine ligands, like (R)-BTFM-Garphos, have also proven effective for the asymmetric hydroboration of fluoroalkyl-substituted alkenes. nih.gov

The design of P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom itself, has been a significant area of research. researchgate.netjst.go.jpnih.gov These ligands, often synthesized using phosphine-borane intermediates, can exhibit high enantioselectivity in various asymmetric reactions, including hydrogenation and hydrosilylation. researchgate.netnih.gov

Table 1: Examples of Enantioselective Hydroboration using Chiral Phosphine Ligands

Catalyst SystemSubstrate TypeChiral Ligand ExampleOutcome
Rh(I)StyreneChiral MonophosphineModest Enantioselectivity
Cu(I)Styrene Derivatives(S,S,R,R)-TangphosHigh Regio- and Enantioselectivity. thieme-connect.com
Ni(II)VinylarenesModified PhBOXHigh Yield and Enantioselectivity. nsf.gov
Co(II)Fluoroalkyl-substituted Alkenes(R)-BTFM-GarphosHigh Yield and Enantioselectivity. nih.gov

Cross-Coupling Reactions

This compound and its derivatives are instrumental in various cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds.

A metal-free, phosphine-catalyzed olefinic cross-coupling reaction between benzyl halides and fumarates has been developed to produce trisubstituted alkenes with high E-selectivity. acs.orgnih.gov The proposed catalytic cycle involves the initial SN2 reaction of the phosphine catalyst with the benzyl halide to form a phosphonium (B103445) salt. acs.org Subsequent deprotonation generates a phosphorus ylide, which then undergoes a Michael addition to the electron-deficient alkene. acs.org A key hydrogen transfer step, facilitated by water, is followed by the elimination of the phosphine catalyst to yield the final product. acs.org Deuterium (B1214612) labeling studies support this mechanism, showing deuterium incorporation at both the olefinic and benzylic positions when D₂O is introduced. acs.org

A significant advancement in the synthesis of diarylmethyl phosphine oxides is the palladium-catalyzed direct α-arylation of benzylic phosphine oxides. nih.govnih.gov This deprotonative cross-coupling process (DCCP) provides a more direct route compared to traditional methods like the Michaelis-Arbuzov or Michaelis-Becker reactions, which often require harsh conditions and less accessible starting materials. nih.gov

The reaction is effectively catalyzed by a system comprising Pd(OAc)₂ and the ligand Xantphos. nih.govnih.gov High-throughput experimentation was instrumental in optimizing the reaction conditions. nih.gov The choice of base is crucial; while NaN(SiMe₃)₂ can lead to degradation, NaOtBu generally increases the yield. nih.gov However, for certain substrates, a non-nucleophilic base like NaH is necessary to suppress side reactions such as P–C bond cleavage. nih.gov This methodology is applicable to both benzyl diphenyl and dicyclohexyl phosphine oxide derivatives, reacting with various aryl bromides to give good to excellent yields. nih.govnih.gov A similar palladium-catalyzed α-arylation has also been developed for benzylic phosphonates, though it requires a different catalyst system, Pd(OAc)₂/CataCXium A, to achieve high yields. acs.org

Table 2: Optimization of Palladium-Catalyzed α-Arylation of Benzyl Diphenylphosphine (B32561) Oxide

EntryCatalyst/LigandBaseTemperature (°C)Yield (%)
1Pd(OAc)₂/XantphosNaN(SiMe₃)₂8056
2Pd(OAc)₂/XantphosNaN(SiMe₃)₂11088 (crude)
3Pd(OAc)₂/Xantphos (5/10 mol%)NaN(SiMe₃)₂11085
4Pd(OAc)₂/XantphosNaOtBu11090

Data sourced from Montel et al., Org. Lett. 2014, 16 (1), pp 130–133. nih.gov

Nickel catalysts, often in conjunction with phosphine ligands, are widely used for various cross-coupling reactions due to their reactivity and economic advantages over palladium. Bulky, electron-rich phosphine ligands can be employed to prevent catalyst deactivation. sci-hub.se

Nickel-catalyzed cross-coupling reactions of benzyl chlorides with Grignard reagents (ArMgX) have been successfully achieved using a bidentate P,N-P ligand. nih.govacs.org This reaction proceeds in excellent yield at room temperature with a low catalyst loading. nih.govacs.org Similarly, nickel complexes with phosphine ligands like PCy₃ have been used for the cross-coupling of benzylic ethers with Grignard reagents, leading to enantioenriched products with inversion of stereochemistry. nih.gov

Furthermore, nickel-catalyzed reductive cross-couplings have emerged as a powerful tool, particularly for coupling two different electrophiles, such as an aryl halide and an alkyl halide. chinesechemsoc.org These reactions often utilize a phosphine or bipyridyl ligand and a stoichiometric reducing agent like manganese or zinc. chinesechemsoc.org Flexible bidentate phosphine ligands such as DPEphos have enabled the nickel-catalyzed C-S cross-coupling of sterically demanding aryl triflates with alkyl thiols. rsc.org

Dehydrogenation Reactions

Dehydrogenation reactions are crucial in organic synthesis for the formation of unsaturated compounds and in the context of hydrogen storage technologies. This compound ligands have been investigated for their role in facilitating such transformations, particularly in the acceptorless dehydrogenation of alcohols.

Acceptorless Benzyl Alcohol Dehydrogenation

Acceptorless alcohol dehydrogenation (AAD) is an environmentally benign process that generates aldehydes, ketones, or esters from alcohols with the concurrent liberation of molecular hydrogen. hep.com.cnrsc.org This atom-economical approach is of significant interest for producing valuable chemicals and as a potential hydrogen storage and release method. hep.com.cn The efficacy of these reactions often relies on the design of the catalyst, where the ligand plays a critical role in the catalytic cycle.

Ruthenium complexes featuring phosphine ligands have demonstrated utility in the acceptorless dehydrogenation of benzyl alcohol. For instance, a ruthenium cis-dihydride complex with 2-phosphinophosphinine ligands, when formed in situ, has been shown to catalyze the acceptorless dehydrogenation of benzyl alcohol to produce benzyl benzoate. rsc.org In a comparative study, this system was evaluated against a known catalyst, [Ru(H)₂(dppm)₂], for the dehydrogenation of various substituted benzyl alcohols. The results indicated that the electronic properties of the substituents on the benzyl alcohol influenced the reaction yield. rsc.org

The catalytic performance of ruthenium complexes can be significantly influenced by the nature of the phosphine ligand. Dinuclear ruthenium(II) complexes bridged by bis(tetrafluorosuccinate) and containing various diphosphine ligands have been shown to be active catalysts for the acceptorless dehydrogenation of 1-phenylethanol (B42297) to acetophenone (B1666503) with high selectivity. uu.nl The use of bidentate phosphine ligands, in particular, resulted in superior dehydrogenation activity compared to monodentate phosphine ligands. uu.nl

Furthermore, phosphine-enamido and phosphine-imine ligands have been explored in ruthenium-catalyzed acceptorless dehydrogenation. uwo.ca A ruthenium complex with a phosphine-enamido ligand was found to be an active catalyst for the dehydrogenation of benzyl alcohol, yielding benzaldehyde. uwo.ca Interestingly, the corresponding phosphine-imine complex was inactive on its own but became active upon halide abstraction. uwo.ca This highlights the subtle electronic and structural factors of the ligand that govern catalytic activity.

While much of the research has focused on precious metal catalysts, there is growing interest in developing catalysts based on more earth-abundant metals. hep.com.cnpnas.org The principles learned from phosphine-ligated ruthenium systems can inform the design of these next-generation catalysts.

Below is a table summarizing the catalytic performance of different phosphine-ligated ruthenium complexes in the acceptorless dehydrogenation of benzyl alcohol derivatives.

Catalyst Precursor/SystemSubstrateProduct(s)Yield (%)
cis-[Ru(Cl)₂(2-PPh₂-3-Me-6-SiMe₃-PC₅H₂)₂] + 2 equiv. Na[BHEt₃]Benzyl alcoholBenzyl benzoate70
[Ru(H)₂(dppm)₂]Benzyl alcoholBenzyl benzoate49
Dinuclear Ru(II) complex with dppf ligand1-PhenylethanolAcetophenone>95
Ruthenium phosphine-enamido complexBenzyl alcoholBenzaldehyde33

Data sourced from multiple studies to illustrate the range of reported yields under various conditions. rsc.orguu.nluwo.ca

Stabilizers in Metal Nanoparticle Synthesis

This compound and its derivatives are utilized as stabilizing agents in the synthesis of metal nanoparticles (MNPs). lookchem.com The phosphine ligand coordinates to the surface of the growing nanoparticle, preventing aggregation and controlling the particle's size and morphology. mdpi.comresearchgate.net This stabilizing effect is crucial for producing monodisperse nanoparticles with desired catalytic and material properties.

Phosphine ligands, in general, form relatively weak interactions with metal surfaces, which can be an advantage. mdpi.com This characteristic allows for the straightforward exchange of phosphine ligands with other types of ligands, such as thiols, to enhance the stability of the nanoparticles further. mdpi.comnih.gov The choice of phosphine ligand can influence the size of the resulting nanoparticles. For example, in the synthesis of gold nanoparticles (AuNPs) using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reducing agent, the particle size can be tuned from 1.2 to 2.8 nm depending on the phosphine ligand used. researchgate.net

P-stereogenic phosphines have been effectively used to stabilize small and well-dispersed palladium and ruthenium nanoparticles. mdpi.com The strong interaction of these phosphine ligands with the metal surface has been demonstrated through exchange ligand reactions, where the phosphines could only be released from the metal surface by oxidative treatment. mdpi.com This robustness is beneficial in catalytic applications where the ligand needs to remain bound to the nanoparticle surface. mdpi.com

The stabilizing role of phosphines is not limited to noble metals. They have been employed in the synthesis of various metal nanoparticles, where they can sometimes also act as a reducing agent. mdpi.com For instance, triphenylphosphine (B44618) can be oxidized to phosphine oxide while reducing a metal precursor. mdpi.com The table below provides examples of metal nanoparticles synthesized using phosphine-based ligands as stabilizers.

Metal NanoparticleStabilizing Ligand TypeParticle Size (nm)Synthesis Method
Gold (Au)Triphenylphosphine1.2 - 2.89-BBN reduction
Palladium (Pd)P-stereogenic phosphineSmall, well-dispersedOrganometallic precursor decomposition
Ruthenium (Ru)P-stereogenic phosphineSmall, well-dispersedOrganometallic precursor decomposition
Iridium (Ir)Phosphine-functionalized silica~2One-pot wet chemical

This table summarizes data from various sources on the use of phosphine ligands in nanoparticle synthesis. rsc.orgresearchgate.netmdpi.com

The use of chelating phosphine ligands has also been explored to enhance the stability of AuNPs for applications in chemiresistive sensing. mit.edu These ligands can create intrinsic voids within the ligand shell of the nanoparticles, which can be exploited for detecting small molecules. mit.edu The versatility of phosphine ligands as stabilizers is further demonstrated by their use in conjunction with supports like silica, where a phosphine-functionalized support can both reduce the metal precursor and stabilize the resulting nanoparticles. rsc.org

Theoretical and Computational Investigations of Benzyl Phosphine

Ligand Design and Optimization

The performance of a metal catalyst is profoundly influenced by the steric and electronic properties of its ligands. Computational methods allow for the in silico design and screening of phosphine (B1218219) ligands, accelerating the discovery of optimal structures for specific catalytic transformations.

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction. The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereogenic center, has been a significant area of research. nih.govjst.go.jp Computational and crystallographic studies are crucial for understanding the mechanisms of enantioinduction. researchgate.net These studies have highlighted the important role of noncovalent interactions within the ligand's structure and between the ligand and the substrate. researchgate.net By analyzing the chiral pockets of catalysts computationally, researchers can understand the origins of enantioselectivity, paving the way for a more predictive approach to the rational design of new and more effective chiral ligands for asymmetric catalysis. researchgate.net The goal is to create conformationally rigid yet electronically tuned ligands that can exhibit excellent enantioselectivity and high catalytic activity in a variety of transition-metal-catalyzed reactions. nih.govjst.go.jp

The vast chemical space of possible phosphine ligands presents a challenge for traditional computational screening. Machine learning (ML) has emerged as a powerful tool to navigate this complexity and accelerate ligand discovery. rsc.orgrsc.org ML models can be trained on datasets generated from quantum chemical calculations to predict key ligand properties with high speed and accuracy.

One prominent application is the prediction of the Tolman Electronic Parameter (TEP), a measure of a phosphine's electron-donating or -accepting ability. chemrxiv.org ML models have been developed that can predict TEP values from simple inputs like SMILES strings with an error of less than 1 cm⁻¹, providing rapid electronic characterization of vast virtual ligand libraries. chemrxiv.org Another approach, Δ-machine learning, predicts high-level density functional theory (DFT) reaction energies based on results from more computationally efficient methods, enabling rapid screening of ligand performance for specific reactions like C-H activation. rsc.orgagosr.com By combining ML with global structure exploration techniques, researchers have created extensive databases, such as the Metal–Phosphine Catalyst Database (MPCD), which can be used to identify an "active ligand space" for highly effective catalyst screening in cross-coupling reactions. rsc.orgnih.gov

Table 1: Applications of Machine Learning in Phosphine Ligand Design

Machine Learning Approach Application Predicted Property Benefit
TEPid Model Electronic parameter prediction Tolman Electronic Parameter (TEP) Extremely fast and accurate TEP values from SMILES strings. chemrxiv.org
Δ-Machine Learning Catalyst screening for C-H activation Reaction energy (ΔE) Efficiently explores chemical space to find ligands that minimize reaction energy barriers. rsc.orgagosr.com

| SSW-NN | Database generation | Ligand replacement energy | Creates large-scale databases (e.g., MPCD) to identify optimal metal-ligand interactions. nih.gov |

This table is interactive and can be sorted by column.

The catalytic activity of a metal complex is delicately balanced by the steric and electronic properties of its phosphine ligands. manchester.ac.uktcichemicals.com These two effects are often interrelated; for example, increasing the steric bulk can alter the s-character of the phosphorus lone pair, thereby influencing its electronic nature. manchester.ac.uk

Electronic Properties: The electron density at the phosphorus atom, which dictates its σ-donating capability, is a critical factor. tcichemicals.com Electron-rich ligands, such as trialkylphosphines, generally increase the reactivity of the metal center towards oxidative addition. tcichemicals.com The electronic character of ligands can be quantified using parameters like the Tolman Electronic Parameter (TEP) or the computationally derived minimum electrostatic potential (Vmin). ucla.edu

Steric Properties: The spatial bulk of a ligand influences the coordination number of the metal, substrate accessibility, and the rate of reductive elimination. tcichemicals.com Steric hindrance can prevent the binding of multiple ligands, which may be crucial for catalyst stability and preventing deactivation pathways. ucla.edu The size of a phosphine ligand is often quantified by its cone angle (θ). The strategic placement of bulky groups, even at positions remote from the phosphorus atom, can significantly enhance catalytic performance, a concept known as remote steric hindrance. ucla.edu The introduction of different substituents, such as varying the R group in Ph₂PCHRPPh₂ type ligands, allows for the systematic tuning of these properties to optimize a catalyst for a specific reaction. hollins.edunih.govuu.nl

Table 2: Key Parameters for Tuning Phosphine Ligands

Parameter Property Measured Influence on Catalysis
Tolman Electronic Parameter (TEP) Electronic Effect Modulates metal center's reactivity, particularly in oxidative addition. chemrxiv.org
Cone Angle (θ) Steric Bulk Affects coordination environment, substrate access, and rate of reductive elimination. tcichemicals.com
Minimum Electrostatic Potential (Vmin) Electronic Effect Correlates with electron-donating ability of the ligand. manchester.ac.ukucla.edu

| Percent Buried Volume (%Vbur) | Steric Bulk | Quantifies the space occupied by a ligand around the metal center, predicting coordination number. researchgate.net |

This table is interactive and can be sorted by column.

Mechanistic Elucidation of Catalytic Cycles

Computational studies are pivotal in mapping the intricate pathways of catalytic cycles. By calculating the energies of intermediates and transition states, researchers can identify rate-determining steps, rationalize product selectivity, and understand how phosphine ligands mediate each stage of the reaction.

Nickel-catalyzed reactions have gained prominence due to the metal's low cost and unique reactivity. ucla.edu In the nickel-catalyzed benzylation of unactivated olefins, a proposed mechanism begins with the oxidative addition of a benzyl (B1604629) chloride to a Ni(0) complex. mit.edu This step forms a Ni(II) intermediate that can exist in equilibrium between an η¹-benzyl complex (with two phosphine ligands) and an η³-benzyl complex (with one phosphine ligand). mit.eduorganic-chemistry.org The η³-complex is often favored. mit.edu

Following a counteranion exchange, the olefin substrate coordinates to the cationic nickel center. The key carbon-carbon bond-forming step is a migratory insertion, which is then followed by β-hydride elimination to release the allylbenzene (B44316) product and a nickel-hydride species. mit.edu Finally, a base is used to regenerate the Ni(0) catalyst, completing the cycle. mit.edu The phosphine ligand plays a crucial role throughout, stabilizing the nickel center and influencing the equilibrium between intermediates, which in turn dictates the reaction's efficiency and selectivity. ucla.eduorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The general mechanism, applicable to reactions like the Suzuki and Negishi couplings, is a cycle involving a Pd(0)/Pd(II) redox couple, which is heavily modulated by phosphine ligands.

Phosphine Oxide/Sulfide (B99878) Reduction Mechanisms

Theoretical and computational studies have provided significant insights into the mechanisms of phosphine oxide reduction, a crucial process for regenerating phosphine ligands from their oxidized byproducts. While studies focusing specifically on benzyl phosphine oxide are not extensively detailed in the surveyed literature, general principles derived from computational analyses of other phosphine oxides, particularly the influence of electronic effects, are highly relevant.

Density Functional Theory (DFT) calculations have been employed to unravel the seemingly counterintuitive observation that electron-rich alkyl-substituted phosphine oxides are often reduced more readily by silanes than their electron-poorer aryl-substituted counterparts. uq.edu.au The reduction mechanism involves a rate-determining hydride transfer from the silane (B1218182) to the phosphorus center. uq.edu.au An activation-strain analysis, which partitions the activation energy (ΔE‡) into the distortion energy (E_dist) required to deform the reactants into the transition state geometry and the interaction energy (E_int) between these deformed reactants, provides a quantitative explanation. uq.edu.au

Phosphine OxideDistortion Energy (E_dist) (kcal/mol)Interaction Energy (E_int) (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Me₃P=O48.0-19.428.6
Ph₃P=O39.5-10.229.3
Me₂PhP=O45.4-15.829.6
MePh₂P=O42.4-12.729.7
Data derived from DFT calculations on the reduction of various phosphine oxides by phenylsilane. The activation energy is the sum of the distortion and interaction energies. uq.edu.au

Furthermore, metal-free reduction protocols have been mechanistically elucidated through computational studies. One such method involves the activation of the phosphine oxide with an agent like oxalyl chloride to form an intermediate chlorophosphonium salt, which is then reduced by a reagent such as hexachlorodisilane. acs.orgnih.gov DFT calculations support a mechanism where the rate-limiting step is the nucleophilic attack of a dissociated chloride anion on the silicon atom of the disilane (B73854) reductant. acs.orgnih.gov

Computational investigations into the formation and reduction of phosphine sulfides are less common. However, DFT has been used to model the reaction of elemental sulfur (S₈) and polysulfides with phosphines. These studies indicate that for long polysulfide chains, intramolecular cyclization is the most favorable decomposition pathway, while for shorter chains, a mix of unimolecular decomposition and direct nucleophilic attack by the phosphine can be expected.

C–H Borylation Mechanisms

The functionalization of C–H bonds via borylation is a powerful synthetic tool, and computational studies have been instrumental in understanding the mechanisms of these reactions involving benzyl phosphines. The phosphine moiety can act as a directing group for C(sp²)–H borylation of the aromatic ring, but significant interest also lies in the selective borylation of the benzylic C(sp³)–H bond. researchgate.net

A notable advancement is the cobalt-catalyzed benzylic C–H borylation, which operates through a tandem catalysis mechanism. nih.gov Computational and experimental evidence suggests a pathway involving:

Catalyst Activation : The Co(II) precatalyst, such as Co[N(SiMe₃)₂]₂, is reduced in situ to a catalytically active Co(I) species. researchgate.net

C–H Activation/Borylation : The Co(I) catalyst activates the benzylic C–H bond of the substrate (e.g., toluene (B28343) as a model for the benzyl group). This is followed by reaction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), leading to the formation of a benzyl boronate ester and releasing HBpin as a byproduct. nih.govresearchgate.net

Dehydrocoupling : The generated HBpin can then participate in a second cobalt-catalyzed cycle, an acceptorless dehydrocoupling reaction, to produce another equivalent of B₂pin₂ and H₂ gas. nih.govresearchgate.net

Metal–Ligand Cooperative Mechanisms

Metal-ligand cooperation (MLC) describes a class of reactions where the ligand is not merely a spectator but actively participates in bond-making and bond-breaking events alongside the metal center. elsevierpure.com Phosphine-based pincer ligands are frequently employed in systems that exhibit MLC. uu.nluu.nl These ligands can be designed with a central "cooperating" atom or group flanked by two phosphine donors that anchor the ligand to the metal.

Computational studies have explored MLC in various contexts, such as the activation of small molecules like H₂. uu.nl In these mechanisms, the ligand framework often undergoes a reversible structural change, such as aromatization-dearomatization, to facilitate substrate activation. For example, a pincer ligand might accept a proton while the metal binds the corresponding hydride from H₂, effectively splitting the molecule across the metal-ligand bond.

While specific computational investigations detailing this compound as a component in an MLC pincer framework were not found in the surveyed literature, its fundamental properties are relevant. As a ligand, this compound possesses both the steric bulk and electronic tuneability characteristic of ligands used in MLC. Theoretical models of phosphine-based acceptor pincer ligands, where an electrophilic moiety like a borane (B79455) is flanked by phosphines, show that the system can cooperatively activate bonds. uu.nluu.nl The phosphine donors stabilize the complex while the central acceptor engages with nucleophilic fragments of a substrate. uu.nl

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many catalytic cycles, and computational studies have clarified the pathways for this process in complexes containing this compound ligands. A key finding from combined experimental and computational work is that four-coordinate, bisphosphine-ligated benzylpalladium(II) amido complexes can undergo C–N bond-forming reductive elimination through a distinct stepwise mechanism.

This pathway involves:

Initial dissociation of the anionic amido ligand from the palladium center.

Subsequent nucleophilic attack of the dissociated amide anion on the carbon of the coordinated benzyl ligand.

This mechanism results in an inversion of the stereochemical configuration at the palladium-bound carbon atom of the benzyl group. The electronic properties of the ligands and substrates play a crucial role in the rate of this reaction. Hammett plot analyses from kinetic studies on related systems show that reductive elimination is generally faster from palladium(II) amido complexes derived from electron-deficient aryl halides or electron-rich amines.

Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. While computational studies on MCRs where this compound itself is a primary reactant are not prominent in the surveyed literature, theoretical investigations of related phosphorus-containing MCRs provide mechanistic insights.

A well-known example is the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a >P(O)H species (such as a dialkyl phosphite (B83602) or a secondary phosphine oxide) to form α-aminophosphonates or related compounds. researchgate.net Quantum chemical calculations have been performed on similar three-component reactions, for instance, the reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide. rsc.org These studies help to elucidate the reaction pathways, identify key intermediates (such as imines or α-hydroxy-phosphine oxides), and explain the observed product selectivity under different catalytic conditions. researchgate.netrsc.org Such computational approaches are vital for understanding the complex reaction networks involved in MCRs and for optimizing conditions to favor the desired products.

CO₂ Addition Reaction Mechanisms

The activation and functionalization of carbon dioxide are of significant interest, and theoretical studies have illuminated the mechanisms of CO₂ addition to complexes relevant to this compound. A combined experimental and DFT investigation of CO₂ insertion into (β-borylbenzyl)copper(I) complexes revealed the crucial role a phosphine ligand can play in modulating the reaction pathway. chemrxiv.org

Two primary mechanisms were computationally evaluated:

Direct CO₂ Insertion : In this pathway, the CO₂ molecule inserts directly into the copper-benzyl bond. DFT calculations support this as the primary mechanism for electron-rich benzyl-copper species. chemrxiv.org

Phosphine-Promoted S_E-Carboxylation : For electron-poor benzyl-copper species, the direct insertion mechanism is kinetically challenging. The addition of an exogenous phosphine ligand (e.g., PPh₃) opens an alternative, lower-energy pathway. The phosphine first coordinates to the copper center, forming a meta-stable intermediate. This is followed by an S_E-carboxylation mechanism that circumvents the high-energy transition state of the direct insertion. chemrxiv.org

This dual-mechanism scenario highlights the complexity of CO₂ activation, where the presence of a phosphine ligand can fundamentally alter the operative pathway, making carboxylation kinetically feasible for a broader range of substrates. chemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using DFT, have been essential for determining the structural and electronic properties of this compound and its derivatives, especially in the context of their metal complexes.

Theoretical calculations on lithium complexes derived from benzylphosphines provide a detailed picture of their bonding. researchgate.net Upon deprotonation of the benzylic carbon with nBuLi, lithium complexes are formed where the lithium atom is coordinated not only to the benzylic carbanion but also exhibits an intramolecular interaction with the phosphorus atom. researchgate.net

DFT calculations at the M06/6-3111+G(2d,p) level have been used to characterize these interactions. researchgate.net Second-order perturbation theory analysis reveals hyperconjugation of the Li-C benzylic σ orbital into a π* orbital of the aromatic system, which explains the observed short contact distances between the lithium and an ipso-carbon of the phenyl ring. researchgate.net The calculations also confirm the existence of a P-Li bond, described as the partial delocalization of the phosphorus lone pair into an available sp² hybrid orbital on the lithium atom. researchgate.net

Calculations show that metalation of this compound derivatives leads to significant changes in bond lengths and angles, consistent with the rehybridization of the benzylic carbon from sp³ to sp². researchgate.net

ParameterFree Phosphine-Borane (1H)Lithiated Complex (1Li)
Bond Lengths (Å)
C(benzylic)–P1.8295(16)1.7433(19)
C(benzylic)–C(phenyl)1.506(2)1.453(3)
P–C(iPr)1.8342(16), 1.8378(19)1.8478(19), 1.8548(18)
NMR Coupling (Hz)
¹J(P,B)58.196.5
Selected calculated and experimental data comparing a free phosphine-borane substituted benzyl ligand with its corresponding lithium complex, showing structural changes upon metalation. researchgate.net

Basic computed properties for the parent this compound molecule are also available from quantum chemical calculations. nih.gov

PropertyValue
Molecular FormulaC₇H₉P
Molecular Weight124.12 g/mol
Exact Mass124.044187 Da
XLogP3-AA1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Computed properties for this compound. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which various properties like optimized geometry, energy, and vibrational frequencies can be derived. DFT functionals, such as B3LYP, are widely used for these calculations, often in combination with basis sets like 6-31G or 6-311G that describe the atomic orbitals. scispace.comresearchgate.netrsc.orgnih.gov

DFT calculations are also foundational for the analyses discussed in the subsequent sections, including the generation of energy profiles, conformational landscapes, and electronic property maps.

Transition State Analysis and Energy Profiles

Transition state (TS) analysis is a computational method used to study the mechanism and kinetics of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. DFT is commonly used to locate and characterize these transient structures.

While specific transition state analyses for reactions involving this compound itself are not detailed in available literature, studies on related compounds illustrate the methodology. For example, the pyrolysis of phosphine oxides to form alkenes, a reaction that this compound oxide could theoretically undergo, has been investigated computationally. unl.edu In these studies, the transition states for elimination reactions were located, and the analysis sought to explain why phosphine oxides are generally unreactive in this context compared to analogous amine oxides or sulfoxides. unl.edu Such studies provide the free energy profile of a reaction, mapping the energy changes from reactants to products through the transition state. libretexts.org

Conformational Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. These rotations are not entirely free, as they are governed by an energy potential surface. Computational methods are used to explore this surface, identify stable low-energy conformers, and determine the energy barriers for interconversion between them.

For a molecule like this compound, rotation can occur around the P-C and C-C single bonds. A full conformational exploration would involve systematically rotating these bonds to map the potential energy surface and identify the global minimum energy structure as well as other local minima. While specific studies on this compound's conformational landscape are not available, research on more complex phosphine ligands, such as bisphosphines, demonstrates this process. chemrxiv.orgutdallas.edu Automated conformational analysis workflows are used to generate and filter thousands of potential conformers of phosphine-metal complexes to understand how ligand conformation affects catalytic activity. chemrxiv.orgutdallas.edu For substituted cyclohexanes, the energy difference between placing a substituent in the axial versus the equatorial position dictates the equilibrium between chair conformations, a classic example of conformational analysis. libretexts.org

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity, polarity, and intermolecular interactions. Computational methods allow for the detailed analysis of how electron density is distributed within a molecule and the characterization of its molecular orbitals.

Electrostatic Potential (ESP) Maps

An Electrostatic Potential (ESP) map, also known as a molecular electrical potential surface, is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. youtube.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Intermediate potential is often shown in green or yellow. researchgate.net

ESP maps are invaluable for predicting intermolecular interactions and chemical reactivity. researchgate.net Although a specific ESP map for this compound is not available in the surveyed literature, maps for related molecules like benzene (B151609) and various phosphorus-containing heterocycles have been calculated. youtube.comresearchgate.net For a simple phosphine (PH3), the ESP map would show a region of negative potential corresponding to the lone pair on the phosphorus atom, indicating its nucleophilic character. For this compound, one would expect a negative potential region at the phosphorus lone pair and a complex potential distribution around the aromatic ring, influenced by the electron-donating or -withdrawing nature of the phosphine group relative to the phenyl ring.

Natural Population Analysis (NPA) of Atomic Charge Distributions

To quantify the distribution of electrons within a molecule, various population analysis schemes have been developed. Natural Population Analysis (NPA) is a method that calculates atomic charges and orbital populations based on a set of "natural atomic orbitals" (NAOs). researchgate.netuni-rostock.de This method is often considered more robust and less basis-set dependent than the more traditional Mulliken population analysis, especially for molecules with high ionic character. researchgate.netopenmx-square.org

NPA provides a set of partial atomic charges that can be used to understand bonding and reactivity. While specific NPA data for this compound could not be located, the principles of the analysis are general. The method partitions the total electron density of the molecule among its constituent atoms. For this compound, an NPA calculation would provide the partial charges on the phosphorus, carbon, and hydrogen atoms. It would be expected that the phosphorus atom, being more electronegative than the attached carbon and hydrogen atoms of the phosphine group but less electronegative than the sp2 carbons of the phenyl ring, would have a complex charge distribution influenced by both groups. This type of analysis is routinely performed after a DFT calculation to provide a quantitative picture of the electron distribution. mdpi.com

HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. schrodinger.com The HOMO-LUMO gap can be calculated using DFT and often correlates with the energy of the lowest electronic transition observed in UV-Vis spectroscopy. imist.ma

While the specific HOMO-LUMO gap for this compound is not reported in the searched literature, studies on various organic and organophosphorus compounds provide context. For example, in a study of imidazole (B134444) derivatives, a large HOMO-LUMO gap of 4.4871 eV was calculated, indicating high stability. researchgate.net In another study, the HOMO-LUMO gaps for a series of iron(II)-N-heterocyclic carbene complexes were calculated to understand their photosensitizing properties. For this compound, the HOMO would likely have significant character from the phosphorus lone pair, while the LUMO would likely be a π* orbital of the benzene ring. The energy gap between them would be a key indicator of its electronic properties and reactivity.

RDG analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. This technique is instrumental in understanding phenomena such as hydrogen bonding, van der Waals forces, and steric repulsion by analyzing the electron density (ρ) and its derivatives. The analysis generates graphical plots that reveal the nature and strength of these weak interactions, which are crucial for determining molecular conformation, crystal packing, and reactivity.

Typically, an RDG analysis would involve:

Calculation of Electron Density: Utilizing quantum chemical methods like Density Functional Theory (DFT) to compute the electron density of the this compound molecule.

Computation of the Reduced Density Gradient: Calculating the RDG at various points in the molecular space.

Visualization of NCI Regions: Generating 3D isosurfaces where low RDG values indicate the presence of non-covalent interactions. These isosurfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, sign(λ₂)ρ. This color-coding distinguishes between attractive interactions (like hydrogen bonds, blue), weak van der Waals interactions (green), and repulsive interactions (steric clashes, red).

2D Scatter Plots: Creating plots of the RDG versus sign(λ₂)ρ, where characteristic spikes at low-density, low-gradient regions provide quantitative insight into the strength and type of the interactions.

Although direct studies on this compound are absent, research on analogous phosphine-containing molecules, such as substituted N-heterocyclic phosphines and various phosphine ligands in metal complexes, has demonstrated the utility of RDG analysis. These studies have successfully elucidated intramolecular and intermolecular hydrogen bonds, π-π stacking, and other weak interactions involving the phosphorus atom and associated organic moieties.

Given the structural features of this compound, which includes a phenyl ring and a phosphine group, a hypothetical RDG analysis would be expected to reveal:

Intramolecular Interactions: Potential weak interactions between the hydrogen atoms of the phosphine group and the π-system of the benzyl ring.

Intermolecular Interactions: In a condensed phase or dimeric state, one would anticipate van der Waals interactions between the benzyl groups of adjacent molecules and potential weak hydrogen bonding involving the P-H bonds.

Without specific published research, any detailed data tables or in-depth discussion of research findings on the RDG analysis of this compound would be purely speculative. The scientific community has yet to publish a dedicated computational study applying this particular analysis to this compound. Therefore, a quantitative and detailed exploration as requested cannot be provided at this time.

Reactivity and Reaction Pathways of Benzyl Phosphine and Its Derivatives

General Reactivity Patterns of Phosphines

Phosphines, with the general formula R₃P, are a class of organophosphorus compounds that play a significant role in organic and inorganic chemistry. fiveable.me Their reactivity is primarily dictated by the lone pair of electrons on the phosphorus atom, which allows them to act as nucleophiles and ligands. researchgate.net The electronic and steric properties of the substituents (R groups) on the phosphorus atom significantly influence their reactivity. fiveable.mefiveable.meucla.edu

Key reactivity patterns of phosphines include:

Nucleophilicity: Phosphines are excellent nucleophiles, readily attacking electrophilic centers. researchgate.net This reactivity is fundamental to many of their applications, including the formation of phosphonium (B103445) salts and their role as catalysts. researchgate.netresearchgate.net The nucleophilicity of phosphines can be tuned by altering the R groups; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.

Ligand Behavior in Coordination Chemistry: Phosphines are widely used as ligands in transition metal catalysis. fiveable.mefiveable.me They are strong σ-donors, donating electron density to the metal center, which can stabilize low-valent metal species and influence the catalytic activity and selectivity of the resulting metal complexes. fiveable.me The steric bulk of the phosphine (B1218219) ligand is also a critical factor, affecting the coordination number and geometry around the metal center. ucla.educhemrxiv.org

Oxidation: Trivalent phosphines are easily oxidized to pentavalent phosphine oxides. This susceptibility to oxidation necessitates careful handling, often under an inert atmosphere. fiveable.me

Basicity: Phosphines are Brønsted-Lowry bases, capable of accepting a proton. However, their basicity is generally weaker than that of corresponding amines. wikipedia.org The basicity can be adjusted by modifying the substituents on the phosphorus atom. fiveable.me

Redox Activity: The phosphorus atom in phosphines can participate in redox reactions, cycling between phosphorus(III) and phosphorus(V) oxidation states. This property is crucial in reactions like the Wittig reaction and in certain catalytic cycles. nih.gov

The reactivity of benzyl (B1604629) phosphine specifically is influenced by the presence of the benzyl group. The benzyl group can affect the steric and electronic properties of the phosphine, and the methylene (B1212753) bridge (—CH₂—) can be a site of reactivity, particularly in deprotonation reactions leading to ylide formation.

Reactions Involving Phosphorus Ylide Formation

Phosphorus ylides, also known as phosphoranes, are crucial reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. libretexts.org An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. libretexts.org In phosphorus ylides, a carbanion is adjacent to a positively charged phosphonium center. libretexts.org

The most common method for preparing phosphorus ylides involves a two-step sequence:

Formation of a phosphonium salt: A phosphine, such as triphenylphosphine (B44618), reacts with an alkyl halide via an Sₙ2 reaction to form a phosphonium salt. numberanalytics.comyoutube.comgoogle.com For benzyl phosphine derivatives, this would typically involve the reaction of a phosphine with a benzyl halide. biomedres.us

Deprotonation: The resulting phosphonium salt is then treated with a strong base to remove a proton from the carbon atom adjacent to the phosphorus, yielding the phosphorus ylide. numberanalytics.com

The reactivity of the resulting ylide is influenced by the substituents on the carbanionic carbon. Ylides can be classified as stabilized or non-stabilized:

Stabilized ylides have an electron-withdrawing group attached to the carbanion, which delocalizes the negative charge and makes the ylide less reactive. These ylides typically lead to the formation of (E)-alkenes in the Wittig reaction. organic-chemistry.org

Non-stabilized ylides , which have alkyl or hydrogen substituents on the carbanion, are more reactive and generally yield (Z)-alkenes. organic-chemistry.org

Phosphorus ylides can also be generated through other methods, such as the addition of phosphines to electron-poor alkenes and alkynes. nih.govajol.info For instance, the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates can produce highly reactive intermediates that, upon protonation, lead to vinyltriphenylphosphonium salts, which can then be converted to stabilized phosphorus ylides. ajol.infoorgchemres.org

Intermediates in this compound Chemistry

Phosphonium salts are key intermediates in organophosphorus chemistry, most famously as precursors to phosphorus ylides for the Wittig reaction. researchgate.netrsc.org They are quaternary phosphorus compounds with the general formula [R₄P]⁺X⁻, where R is an organic substituent and X⁻ is a counter-ion.

Formation: The primary method for synthesizing phosphonium salts is the alkylation of a phosphine with an alkyl halide. youtube.comorganic-chemistry.org For this compound derivatives, this typically involves the reaction of a phosphine, such as triphenylphosphine, with a benzyl halide like benzyl bromide. biomedres.us This Sₙ2 reaction is generally efficient for primary and some secondary halides. libretexts.orgyoutube.com Alternative synthetic routes include the reaction of phosphines with alcohols in the presence of an acid or using reagents like TMSBr. organic-chemistry.org

Reactivity and Applications: Beyond their role as ylide precursors, phosphonium salts exhibit diverse reactivity and applications:

Phase-Transfer Catalysts: Their ionic nature allows them to facilitate reactions between reagents in immiscible phases. rsc.org

Ionic Liquids: Certain phosphonium salts exist as liquids at or near room temperature and are used as environmentally benign solvents and catalysts. researchgate.net

Leaving Groups: The triarylphosphonium group can act as a good leaving group in certain reactions. rsc.org

Aryl Transfer Reagents: In some cases, an aryl group attached to the phosphorus can act as a nucleophile, enabling arylation reactions. researchgate.net

Ligands and Counterions: They can function as ligands in coordination chemistry or as counterions for various chemical species. researchgate.net

The reactivity of the phosphonium salt itself can be exploited. For example, α-alkoxymethyl phosphonium salts are used for carbon homologation of carbonyl compounds. researchgate.net The stability and reactivity of phosphonium salts make them versatile intermediates in a wide array of organic transformations. researchgate.netresearchgate.net

Phosphine-borane adducts are stable compounds formed by the dative covalent bond between the lone pair of a phosphine (a Lewis base) and the empty p-orbital of borane (B79455) (BH₃), a Lewis acid. uniovi.es These adducts, represented as R₃P·BH₃, are valuable intermediates in organic synthesis, primarily because the borane group serves as an effective protecting group for the trivalent phosphorus atom. nih.govbeilstein-journals.org This protection prevents the oxidation of the phosphine, allowing for a wider range of chemical manipulations. nih.gov

Synthesis: Phosphine-borane adducts are typically synthesized by reacting a phosphine with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). uniovi.esthieme-connect.de Benzyl-substituted phosphine-boranes can be prepared by reacting a chlorophosphine with a benzyl Grignard reagent, followed by treatment with BH₃·SMe₂, or by reacting a lithiated phosphine-borane with a benzyl halide. acs.org

Reactivity: The borane group significantly influences the reactivity of the phosphine. While it protects the phosphorus from oxidation, it also activates adjacent P-H and C-H bonds. thieme-connect.de Key reactions involving phosphine-borane adducts include:

Deprotonation and Alkylation: The protons on the carbon adjacent to the phosphorus in phosphine-borane adducts can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, providing a route to synthesize more complex phosphine ligands. acs.org

Dehydrocoupling: Phosphine-borane adducts can undergo dehydrocoupling reactions, often catalyzed by transition metals, to form polyphosphinoboranes, which are inorganic polymers with a P-B backbone. nih.govresearchgate.net

P-H Bond Insertion: Transition metals can insert into the P-H bond of primary or secondary phosphine-borane adducts, forming metal-hydride complexes. rsc.org

Deprotection: The borane protecting group can be removed when desired by treating the adduct with an excess of an amine or by heating, to regenerate the free phosphine. beilstein-journals.org

The stability and unique reactivity of phosphine-borane adducts make them crucial intermediates for the synthesis and manipulation of phosphine ligands. researchgate.netncl.ac.uk

Acyl chloride-substituted chlorophosphonium ylides are highly reactive intermediates that have been recently explored in organic synthesis. These species are generated from the reaction of this compound oxides or sulfides with oxalyl chloride ((COCl)₂). nih.gov

The formation of these ylides involves a complex reaction sequence that can be monitored by ³¹P{¹H} NMR spectroscopy. nih.gov The resulting acyl chloride-substituted chlorophosphonium ylide is a versatile intermediate capable of undergoing several subsequent transformations:

Esterification: The ylide can react with alcohols, leading to the formation of ester products. For example, reaction with methanol (B129727) can yield methyl 2-(2-bromophenyl)-2-(diphenylphosphoryl)acetate. nih.gov

Friedel-Crafts Acylation: The acyl chloride functionality can participate in intramolecular or intermolecular Friedel-Crafts acylation reactions, leading to the formation of β-carbonyl-diarylphosphine oxide derivatives. nih.gov

Intramolecular Cyclization: When the ylide contains an alkynyl group, intramolecular cyclization can occur. This process can lead to the formation of dichlorophosphonyl benzofulvene isomers. nih.gov

The chemistry of acyl chloride-substituted chlorophosphonium ylides demonstrates a novel pathway for the functionalization of this compound derivatives, expanding their synthetic utility. nih.govx-mol.net

Reaction Stereochemistry

The stereochemistry of reactions involving phosphines and their derivatives is a critical aspect, particularly in the synthesis of chiral ligands for asymmetric catalysis. fiveable.me

Chirality at Phosphorus: Phosphines can be chiral at the phosphorus center if they bear three different substituents. The stereochemical outcome of reactions at such a chiral phosphorus center is of great interest. fiveable.me

Wittig Reaction Stereoselectivity: The stereochemistry of the alkene product in the Wittig reaction is highly dependent on the nature of the phosphorus ylide. As mentioned earlier, stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This selectivity is rationalized by the relative rates of formation and decomposition of the oxaphosphetane intermediate.

Stereoselective Reactions of Phosphine-Boranes: The use of chiral auxiliaries, such as (-)-menthol or ephedrine, allows for the diastereoselective synthesis of phosphine-borane adducts. beilstein-journals.org These diastereomers can often be separated, and subsequent nucleophilic substitution at the phosphorus center can proceed with a high degree of stereocontrol, typically with inversion of configuration. beilstein-journals.org This provides a powerful method for the synthesis of enantiomerically enriched P-chiral phosphines. mdpi.com

Asymmetric Induction: Chiral phosphine oxides can undergo stereoselective reactions. For instance, the lithiation of a chiral phosphine oxide followed by reaction with an electrophile can proceed with high diastereoselectivity. rsc.org The stereochemical outcome is influenced by the steric bulk of the groups at the chiral center and the nature of the electrophile. rsc.org

Catalytic Asymmetric Reactions: Nickel-catalyzed reactions of phosphine oxides with propargylic carbonates can exhibit switchable regio- and stereoselectivity. By choosing an appropriate chiral phosphine ligand, enantioselective allenylation can be achieved, producing chiral allenylphosphoryl derivatives with high enantiomeric excess. nih.gov Conversely, using an achiral ligand under different conditions can lead to a 1,3-dienylation product. nih.gov

The ability to control the stereochemistry in reactions involving this compound and its derivatives is essential for their application in modern organic synthesis, particularly in the development of new asymmetric transformations. tandfonline.comnih.gov

Retention and Inversion of Configuration at Phosphorus

The stereochemical course of reactions at a chiral phosphorus center in this compound derivatives can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Bimolecular nucleophilic substitution (SN2) reactions at a trivalent phosphorus atom can result in either inversion or retention of configuration. researchgate.net Generally, SN2(P) reactions are expected to proceed with inversion of configuration at the phosphorus center. mdpi.com This is analogous to the SN2 reaction at a carbon center, involving a backside attack by the nucleophile. However, frontside attack can also occur, leading to retention of configuration. researchgate.net The actual outcome is influenced by factors such as the nature of the leaving group, the nucleophile, and the solvent. psu.edu

In contrast, bimolecular electrophilic substitution reactions (SE2(P)) at a stereogenic phosphorus center typically proceed stereospecifically with retention of the absolute configuration. mdpi.com This is attributed to the electrophile attacking the electron-rich phosphorus atom from the front side. mdpi.com For instance, the alkylation of metal-substituted phosphine boranes generally occurs with retention of configuration. mdpi.com Similarly, the reaction of chiral H-phosphonates with aryl halides, catalyzed by palladium complexes, proceeds with retention of the absolute configuration at the phosphorus atom. mdpi.com

The stereochemical outcome can be highly specific in certain named reactions. For example, the Appel reaction, which converts alcohols to alkyl halides using a tertiary phosphine and a tetrahalomethane, proceeds with inversion of the absolute configuration at the phosphorus atom when optically active tertiary phosphines are used. mdpi.com Conversely, the Mitsunobu reaction can proceed with either retention or inversion at the phosphorus center depending on the specific pathway followed. nih.gov

The reduction of P-stereogenic phosphine oxides to the corresponding phosphines can also exhibit stereoselectivity. The outcome, whether retention or inversion, is dependent on the reducing agent and any additives used. researchgate.net For example, treatment of a diastereomeric mixture of a secondary phosphine oxide with oxalyl chloride forms a chlorophosphine salt, which can then be substituted with Grignard reagents. The substitution proceeds with inversion for aliphatic Grignard reagents and with retention for aromatic Grignard reagents. researchgate.net

The table below summarizes the typical stereochemical outcomes for various reaction types involving this compound derivatives.

Reaction TypeReagents/ConditionsStereochemical Outcome at Phosphorus
Nucleophilic Substitution (SN2@P)VariesInversion or Retention researchgate.netmdpi.com
Electrophilic Substitution (SE2@P)ElectrophileRetention mdpi.com
Appel ReactionOptically active tertiary phosphine, CCl4, alcoholInversion mdpi.com
Mitsunobu ReactionChiral phosphine, DEAD, alcohol, acidInversion or Retention nih.gov
Reduction of Phosphine OxideOxalyl chloride, then Grignard reagentInversion (aliphatic Grignard) or Retention (aromatic Grignard) researchgate.net

Diastereoselective Transformations

The presence of a chiral center in a this compound derivative can induce diastereoselectivity in various transformations.

One example is the reaction of chiral benzyl(phenyl)ferrocenyl phosphines with an (acetonitrile)(η⁵-cyclopentadienyl)(η⁴-cyclopentadienone)ruthenium trifluoromethyl sulfonate complex. This reaction proceeds diastereoselectively, with the phosphine attacking the cyclopentadienone ring to form planar-chiral 2-phosphonioruthenocenols as a mixture of two diastereomers in a 1.7:1 ratio. iaea.org

Another instance of diastereoselectivity is observed in the cycloaddition reactions of asymmetric P-nitroso phosphine oxides. The reaction of benzyl phenyl P-nitroso phosphine oxide with 1,3-cyclopentadiene yields a pair of diastereomeric cycloadducts. The diastereomeric ratio can be influenced by the presence of a Lewis acid. acs.org

The table below presents data on the diastereoselective cycloaddition of benzyl phenyl P-nitroso phosphine oxide with 1,3-cyclopentadiene. acs.org

Lewis AcidDiastereomeric Ratio (6a:6b)
None1.5:1
SnCl₄2.9:1

Furthermore, the addition of nucleophiles to chiral vinyl phosphine oxides can be highly diastereoselective. The diphenylphosphinoyl group acts as a powerful stereodirecting group, controlling the relative and absolute stereochemistry of the resulting β-substituted phosphine oxides. rsc.org

Diversified Transformations of this compound Oxides

This compound oxides are versatile intermediates that can undergo a range of transformations to generate other valuable organophosphorus compounds.

A significant transformation is the palladium-catalyzed α-arylation of benzylic phosphine oxides. This deprotonative cross-coupling process allows for the synthesis of diarylmethyl phosphine oxides. The reaction of benzyl diphenyl phosphine oxide with various aryl bromides in the presence of a Pd(OAc)₂/Xantphos catalyst system provides the corresponding α-arylated products in good to excellent yields. nih.govnih.gov

The table below shows the yields for the α-arylation of benzyldiphenylphosphine (B1330785) oxide with different aryl bromides. nih.gov

Aryl BromideProductYield (%)
4-tert-Butylbromobenzene(4-tert-Butylbenzyl)(diphenyl)phosphine oxide90
BromobenzeneBenzyhydryldiphenylphosphine oxide79
4-Methoxybromobenzene(4-Methoxybenzyl)(diphenyl)phosphine oxide91
4-Fluorobromobenzene(4-Fluorobenzyl)(diphenyl)phosphine oxide83
3-BromobenzotrifluorideDiphenyl(3-(trifluoromethyl)benzyl)phosphine oxide71
4-Chlorobromobenzene(4-Chlorobenzyl)(diphenyl)phosphine oxide54

Another important transformation is the nickel-catalyzed enantioselective benzylation of secondary phosphine oxides (SPOs). This method provides access to P-stereogenic tertiary phosphine oxides with high enantioselectivities under mild conditions, using commercially available benzyl chlorides. organic-chemistry.orgorganic-chemistry.org

Benzyl diaryl phosphine oxides containing alkyne groups react with oxalyl bromide to form novel benzophosphonium tribromides and trans-phosphoryl dibromoalkenes. sioc-journal.cn More recent work has shown that the reaction of this compound oxide with oxalyl chloride generates acyl chloride-substituted chlorophosphonium ylides as reactive intermediates. These can undergo further reactions such as esterification and Friedel-Crafts acylation. nih.gov

Spectroscopic Characterization Methodologies for Benzyl Phosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural analysis of organophosphorus compounds due to the presence of NMR-active nuclei such as ¹H, ¹³C, and particularly ³¹P.

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. For benzyl (B1604629) phosphine (B1218219) derivatives, characteristic signals arise from the aromatic protons of the phenyl ring and the protons of the benzylic methylene (B1212753) (CH₂) group.

The benzylic protons typically appear as a doublet due to coupling with the phosphorus atom (¹JP-H) or as a singlet if the coupling is not resolved or absent. The chemical shift of these protons is sensitive to the electronic environment and the presence of adjacent functional groups or metal coordination. For instance, in lithium complexes of benzylphosphines, the benzylic protons of a CH₂Li moiety have been observed as singlets.

Table 1: Representative ¹H NMR Spectroscopic Data for Benzyl Phosphine Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationReference
This compound derivative (e.g., from rsc.org)CDCl₃5.67dJ = 14.82H rsc.org
This compound derivative (e.g., from rsc.org)CDCl₃5.45dJ = 14.42H rsc.org
1-Li (Lithium complex of benzylphosphine)CDCl₃2.35s-- mdpi.com

³¹P NMR spectroscopy is a highly sensitive technique for characterizing phosphorus-containing compounds. The chemical shift (δ) of the ³¹P nucleus is strongly influenced by the electronic environment around the phosphorus atom, including its oxidation state, coordination sphere, and the nature of the substituents. For benzyl phosphines, the ³¹P chemical shift typically falls within a characteristic range, which can be further modulated upon coordination to metal centers or by the formation of phosphine oxides or sulfides.

Table 2: Representative ³¹P NMR Spectroscopic Data for this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm)NotesReference
1-Li (Lithium complex of benzylphosphine)C₆D₆−15.30w₁/₂ 4 Hz mdpi.com
Benzylphosphonate-aminethylphosphine ligand-−8.12- researchgate.net
Benzyldiphenylphosphine (B1330785) oxideCDCl₃32.6- nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound derivatives, key signals include those for the benzylic carbon and the carbons of the phenyl ring. The benzylic carbon is typically observed as a doublet due to coupling with the phosphorus atom (¹JP-C). The magnitude of this coupling constant is diagnostic of the P-C bond character and the hybridization of the carbon atom. Aromatic carbons also exhibit characteristic chemical shifts and may show coupling to phosphorus, particularly those in ortho and para positions (²JP-C, ³JP-C, ⁴JP-C).

Table 3: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives

Compound/DerivativeSolventCarbon TypeChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
This compound derivative (e.g., from rsc.org)CDCl₃CH₂-benzylic31.1¹JP-C = 47.4 rsc.org
This compound derivative (e.g., from rsc.org)CDCl₃CH₂-benzylic31.0¹JP-C = 48.0 rsc.org
1-Li (Lithium complex of benzylphosphine)C₆D₆CH₂-Li43.71³JP-C = 17.5 mdpi.com

⁷Li NMR spectroscopy is employed when studying lithium-containing organometallic compounds, such as lithium complexes derived from benzylphosphines. The chemical shift and signal multiplicity in ⁷Li NMR can provide insights into the coordination environment of the lithium cation and its interaction with the phosphine ligand. For example, the lithium atom in a lithium complex of a benzylphosphine ligand coordinated to TMEDA has been reported.

Table 4: Representative ⁷Li NMR Spectroscopic Data for Lithium Complexes of Benzylphosphines

Compound/DerivativeSolventChemical Shift (δ, ppm)NotesReference
1-Li (Lithium complex of benzylphosphine)C₆D₆1.59s mdpi.com

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for monitoring chemical reactions in real-time. This "in situ" approach allows researchers to observe the formation and consumption of intermediates, track reaction progress, and elucidate reaction mechanisms involving benzyl phosphines. For instance, the addition of primary phosphines to imines can be monitored by observing the changes in the ³¹P NMR spectrum over time, indicating the conversion of the starting phosphine and the appearance of new phosphorus-containing products surfacesciencewestern.com. This technique is crucial for understanding the kinetics and pathways of reactions where this compound acts as a reactant or catalyst rsc.orgresearchgate.netresearchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound and its derivatives, IR spectroscopy can confirm the presence of characteristic bonds.

The P-H stretching vibration in primary phosphines is typically observed in the range of 2280-2440 cm⁻¹ msu.edu. While direct observation of this band for this compound (PhCH₂PH₂) itself might require specific experimental conditions or be obscured by other vibrations, related compounds often show absorption in this region rsc.org. For example, IR spectra of some this compound derivatives show bands around 2357-2358 cm⁻¹ rsc.org, which could be attributed to P-H stretching or other vibrations depending on the specific molecular structure. Phosphine oxides, which are common oxidation products, exhibit strong P=O stretching vibrations typically in the range of 1100-1200 cm⁻¹ msu.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical method used to measure the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is valuable for determining the electronic transitions within molecules, providing insights into their structure and conjugation. For organic molecules and coordination compounds, UV-Vis spectra can reveal information about the presence of chromophores, the extent of electron delocalization, and the nature of electronic transitions, such as π–π* and charge-transfer (CT) bands rsc.org.

Direct UV-Vis spectral data, including specific absorption maxima (λmax) and molar absorptivities (ε), for isolated this compound (Ph-CH₂-PH₂) are not prominently featured in the provided search results. However, UV-Vis spectroscopy is widely employed in the characterization of metal complexes that incorporate phosphine ligands, including those with benzyl substituents rsc.orgcdnsciencepub.comresearchgate.netmdpi.comscilit.com. In these studies, absorption bands observed at wavelengths below 400 nm are often attributed to π–π* transitions within the diimine and phosphine ligands, while broader absorption bands appearing at wavelengths greater than 400 nm are typically indicative of charge-transfer (CT) transitions rsc.org. These spectral features help confirm the formation of complexes and provide information about the electronic environment of the metal center and the coordinated ligands researchgate.netmdpi.com.

Due to the lack of specific UV-Vis absorption data for isolated this compound in the retrieved literature, a data table detailing its spectral characteristics cannot be generated.

X-ray Crystallography

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can elucidate molecular structures, including bond lengths, bond angles, and intermolecular interactions. This method is indispensable for confirming the identity and purity of synthesized compounds and for understanding their solid-state behavior.

Specific unit cell parameters, space groups, or detailed atomic coordinates for isolated this compound are not provided in the retrieved literature, thus precluding the generation of a data table for its crystallographic parameters.

Advanced Research Perspectives and Future Directions

Development of Novel Chiral Ligands for Asymmetric Synthesis

Chiral phosphine (B1218219) ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds vital for pharmaceuticals, agrochemicals, and fine chemicals. Benzyl (B1604629) phosphine-based structures, or those incorporating benzyl moieties, have been instrumental in designing highly effective chiral ligands. These ligands often feature a chiral backbone or chirality at the phosphorus atom, influencing the stereochemical outcome of metal-catalyzed reactions.

One notable application involves ruthenium-catalyzed asymmetric transfer hydrogenation. Ligands such as N,N'-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine and its benzyl analogue have demonstrated significant efficacy. For instance, in the asymmetric transfer hydrogenation of acetophenone (B1666503), these ligands, when coordinated to a ruthenium catalyst, facilitated the production of 2-phenylethanol (B73330) with high yield (93%) and excellent enantioselectivity (97%) rsc.org.

Other research highlights the use of chiral phosphine catalysts in various asymmetric transformations:

Asymmetric [3+2] Cycloadditions: Chiral thiourea–phosphine catalysts have enabled the cycloaddition of benzyl allenoates with activated alkenes, yielding functionalized adducts with up to 63% enantiomeric excess (ee) beilstein-journals.org. Similarly, other chiral phosphines like (R)-35, 51, and (R)-95 have been employed in [3+2] annulations, achieving enantioselectivities ranging from 85% to 99% ee beilstein-journals.org.

Asymmetric Dearomatization: A commercially available chiral phosphine catalyst has been successfully applied in the dearomatization [3+2] annulation of benzimidazoles with cyclopropenones, achieving up to 98% yield and 99% ee rsc.orgchinesechemsoc.org.

Ni-Catalyzed Cross-Coupling: Novel ligands like N-Bn-Xiao-Phos have shown impressive enantioselectivities and yields in Ni-catalyzed enantioselective Suzuki–Miyaura cross-coupling reactions for the synthesis of biaryl atropisomers chemrxiv.org.

Table 1: Examples of Benzyl Phosphine-Derived Ligands in Asymmetric Synthesis

Ligand TypeMetal CatalystReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
N,N'-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine / N,N'-bis[o-(diphenylphosphino)benzyl]RuAsymmetric Transfer HydrogenationAcetophenone2-phenylethanol9397 rsc.org
Chiral thiourea–phosphine catalyst(Organocatalyst)Asymmetric [3+2] CycloadditionBenzyl allenoateAdducts(Mod.)up to 63 beilstein-journals.org
Chiral phosphine (R)-95(Organocatalyst)Asymmetric [3+2] CycloadditionAlkenes/allenoatesSpirocyclic products(Mod.)up to 99 beilstein-journals.org
Commercially available chiral phosphine catalyst(Organocatalyst)Asymmetric Dearomatization [3+2] AnnulationBenzimidazolesHeterocyclesup to 98up to 99 rsc.orgchinesechemsoc.org
N-Bn-Xiao-PhosNiEnantioselective Suzuki–Miyaura Cross-CouplingAryl halidesBiaryl atropisomers(Exc.)(Imp.) chemrxiv.org

(Mod. = Moderate, Exc. = Excellent, Imp. = Impressive)

Integration of Computational and Experimental Approaches in Catalyst Design

The rational design of highly effective catalysts is significantly advanced by the synergy between computational chemistry and experimental validation. Density Functional Theory (DFT) and machine learning (ML) methodologies are proving invaluable for understanding reaction mechanisms, predicting enantioselectivities, and guiding the synthesis of new ligands.

Computational studies, particularly DFT, provide deep insights into the transition states governing reaction pathways and selectivity. For instance, DFT calculations have elucidated the mechanistic roots of enantioselectivity in Ni-catalyzed Suzuki–Miyaura cross-coupling reactions using ligands like N-Bn-Xiao-Phos chemrxiv.org. Similarly, DFT has been employed to model Ni-catalyzed asymmetric hydrogenation, predicting high enantioselectivity for ligands like Benz-BenzP* mdpi.com. These computational approaches allow researchers to screen potential catalyst designs virtually, reducing the time and resources required for experimental trials rsc.orgchiralpedia.com.

The development of "Virtual Ligands" (VLs) also plays a crucial role. These computational tools approximate the electronic and steric effects of phosphine ligands, enabling efficient screening and optimization of ligand parameters to identify optimal catalyst candidates acs.org. Furthermore, computational modeling helps in understanding ligand-metal interactions and predicting the performance of novel catalyst systems, such as Ru(0) complexes for asymmetric catalysis wur.nl and Cu(I)-ligand cooperative systems nih.gov.

Exploration of this compound in New Catalytic Transformations

Beyond traditional asymmetric synthesis, this compound derivatives are being explored in a range of novel catalytic transformations, showcasing their versatility and reactivity.

Annulation Reactions: this compound catalysts have been employed in various annulation reactions. This includes phosphine-catalyzed [4+2] annulations of γ-benzyl allenoates with α,β-unsaturated carbonyl compounds to synthesize complex heterocyclic structures like benzothieno[3,2-b]pyran derivatives rsc.orgrsc.org. Additionally, phosphine-catalyzed sequential [2+3] and [3+2] annulation domino reactions involving γ-benzyl allenoates have been developed for the synthesis of aza-bicyclo beilstein-journals.orgbeilstein-journals.orgoctane derivatives acs.org.

C–H Activation: The field of C–H activation has seen the application of phosphine ligands, including those derived from benzyl phosphines, in directing metal catalysts to specific C–H bonds. Ruthenium-catalyzed C–H activation of phosphines with isocyanates, for example, is a robust strategy for synthesizing phosphine-amide ligands snnu.edu.cnacs.org. Palladium-catalyzed C–H activation reactions also utilize phosphine ligands to facilitate transformations such as ortho-arylation with benzyl bromides rsc.org.

Hydrophosphination: The addition of P–H bonds to carbon-carbon multiple bonds, known as hydrophosphination, is another area where this compound derivatives are relevant. Metal-catalyzed hydrophosphination, using catalysts like copper or zirconium complexes, allows for the formation of P–C bonds with control over regioselectivity and stereochemistry beilstein-journals.orgwikipedia.orgrsc.orgnsf.gov.

Other Transformations: Novel applications also include Ni-catalyzed asymmetric phosphine alkylation of secondary phosphines acs.org and phosphine-catalyzed intermolecular cyclopropanation reactions involving benzyl bromides rsc.org.

Compound List

this compound

DIPAMP

BINAP

QuinoxP*

BenzP*

N-Bn-Xiao-Phos

(R)-35 (Binaphthyl-derived phosphine)

Chiral phosphine 51

Chiral phosphine (R)-95

N,N'-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine

N,N'-bis[o-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine

Q & A

(Basic) What are the recommended methods for synthesizing benzyl phosphine oxides, and how can their purity be verified?

Answer: this compound oxides can be synthesized via palladium-catalyzed α-arylation of this compound oxides using aryl bromides. Optimization via High-Throughput Experimentation (HTE) ensures high yields (51–91%) . Alternatively, reactions of benzyl diaryl phosphine oxides with oxalyl bromide yield benzophosphole derivatives, requiring precise stoichiometric control . Purity verification involves 31^{31}P NMR for phosphorus environment analysis, complemented by X-ray diffraction for crystallographic confirmation .

(Advanced) How can High-Throughput Experimentation (HTE) optimize the palladium-catalyzed α-arylation of this compound oxides?

Answer: HTE accelerates reaction optimization by testing diverse catalyst/ligand combinations (e.g., Pd(OAc)2_2/Xantphos) and solvent systems. Automated screening identifies ideal conditions (e.g., temperature, base) for coupling this compound oxides with aryl bromides. This method reduces trial-and-error cycles and enhances yield reproducibility .

(Basic) What safety precautions are critical when handling this compound derivatives in laboratory settings?

Answer: Key precautions include:

  • Storage: Keep in airtight, dry containers to prevent moisture-induced degradation .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks, particularly during reactions releasing toxic gases (e.g., HBr in oxalyl bromide reactions) .

(Advanced) What mechanisms explain the phosphine-catalyzed [4+2] cyclization of para-quinone methides (p-QMs) with allenes?

Answer: The reaction proceeds via nucleophilic vinylogous enolate formation from phosphine-allene interaction. Subsequent intramolecular oxa-Michael addition and phosphine elimination yield chromane derivatives. Notably, benzyl-substituted allenes achieve >95% yield, while aliphatic allenes show reduced reactivity due to steric and electronic mismatches .

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound compounds?

Answer:

  • Spectroscopy: 1^{1}H/13^{13}C NMR confirms organic frameworks, while 31^{31}P NMR identifies phosphorus bonding environments .
  • Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and substituent effects, critical for validating synthetic outcomes .

(Advanced) How do computational studies aid in understanding the electronic effects of substituents on this compound reactivity?

Answer: Density Functional Theory (DFT) simulations model electron-withdrawing/donating groups' impact on reaction transition states. For example, electron-rich aryl groups in this compound oxides lower activation barriers in Pd-catalyzed couplings, aligning with experimental HTE data .

(Advanced) What strategies address contradictions in spectroscopic data when identifying this compound derivatives?

Answer:

  • Validation: Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Reproducibility: Replicate synthesis under standardized conditions to distinguish artifacts (e.g., solvent impurities) from true signals. Statistical noise reduction methods, as applied in astronomical phosphine detection studies, can mitigate false positives .

(Basic) What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Methods: Specify molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .
  • Supporting Information: Provide raw spectral data and crystallographic files (CIFs) for peer validation .

(Advanced) How does the choice of phosphine ligand affect the efficiency of palladium-catalyzed coupling reactions with this compound oxides?

Answer: Bulky, electron-rich ligands (e.g., Xantphos) enhance catalytic activity by stabilizing Pd intermediates and accelerating oxidative addition. In contrast, smaller ligands (e.g., PPh3_3) may lead to premature catalyst deactivation, reducing yields .

(Advanced) What are the challenges in synthesizing benzophosphole derivatives from this compound oxides, and how can reaction conditions be optimized?

Answer: Challenges include controlling regioselectivity during cyclization and avoiding side reactions (e.g., over-bromination). Optimization involves:

  • Temperature Control: Refluxing in benzene/1,4-dioxane minimizes byproducts .
  • Catalyst Tuning: Introducing electron-deficient substituents on this compound oxides directs reactivity toward benzophosphole formation rather than dibrominated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.